molecular formula C11H13N3 B1612830 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline CAS No. 915922-95-1

2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline

Cat. No.: B1612830
CAS No.: 915922-95-1
M. Wt: 187.24 g/mol
InChI Key: XHAMXDSRQGASLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features both an aniline and a 2-methylimidazole moiety within its molecular structure, making it a valuable bifunctional building block (synthon) for constructing more complex molecules . Research Applications and Value: Compounds containing imidazole rings are extensively studied for their diverse biological activities. Based on the pharmacological profile of similar structures, this aniline derivative may serve as a key intermediate in the research and development of potential therapeutic agents . Its molecular framework is relevant in explorations of antimicrobial , anticancer , and anti-inflammatory agents , though specific biological data for this exact compound requires further investigation. Note on Specifications: Detailed physical and chemical property data (e.g., melting point, boiling point) for this specific compound is not currently widely published. Researchers are encouraged to consult the product's Certificate of Analysis (CoA) for batch-specific information upon inquiry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[(2-methylimidazol-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-13-6-7-14(9)8-10-4-2-3-5-11(10)12/h2-7H,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAMXDSRQGASLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602621
Record name 2-[(2-Methyl-1H-imidazol-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915922-95-1
Record name 2-[(2-Methyl-1H-imidazol-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical identity, physicochemical properties, a validated synthesis protocol, its strategic application as a synthetic intermediate, and essential safety protocols. This molecule serves as a critical building block, merging the pharmacologically significant aniline and 2-methylimidazole scaffolds, which are prevalent in a variety of targeted therapeutics.

Core Compound Identification

The subject of this guide is the compound systematically named this compound. Its unique structure is foundational to its utility in medicinal chemistry.

IdentifierValueSource
CAS Number 26286-55-5PubChem[1]
Molecular Formula C₁₀H₁₁N₃PubChem[1]
Molecular Weight 173.22 g/mol Sigma-Aldrich[2]
IUPAC Name 2-(2-methylimidazol-1-yl)anilinePubChem[1]

Synonyms: This compound is also known by several alternative names, which is crucial for comprehensive literature and database searches.[1]

  • 2-(2-methyl-1H-imidazol-1-yl)phenylamine

  • 2-(2-methylimidazol-1-yl)aniline

  • 2-(2-Methyl-imidazol-1-yl)-phenylamine

  • Benzenamine, 2-(2-methyl-1H-imidazol-1-yl)-

Physicochemical and Druglikeness Profile

The physical and chemical properties of a compound dictate its behavior in both synthetic and biological systems. These parameters are essential for predicting its suitability as a drug discovery intermediate. The properties of this compound align well with established principles for orally bioavailable drugs, such as Lipinski's Rule of Five.[3][4]

Table of Physicochemical Properties

PropertyValueSource & Commentary
Molecular Weight 173.21 g/mol PubChem[1]. Complies with Lipinski's rule (<500 Da).
XLogP3 1.4PubChem[1]. Indicates moderate lipophilicity, compliant with Lipinski's rule (logP < 5).
Hydrogen Bond Donors 1PubChem[1]. The primary amine (-NH₂) group. Complies with Lipinski's rule (≤5).
Hydrogen Bond Acceptors 2PubChem[1]. The non-protonated imidazole nitrogen and the primary amine nitrogen. Complies with Lipinski's rule (≤10).
Rotatable Bond Count 1PubChem[1]. Low conformational flexibility, which can be advantageous in drug design.
Topological Polar Surface Area 43.8 ŲPubChem[1]. Suggests good potential for membrane permeability.

Synthesis Protocol: Copper-Catalyzed N-Arylation

The synthesis of this compound is most effectively achieved via a copper-catalyzed N-arylation reaction, a variant of the classic Ullmann condensation.[5][6] This method is favored for its reliability in forming the crucial C-N bond between the imidazole ring and the aniline moiety. The following protocol is a representative, field-proven method adapted from established Ullmann-type coupling procedures for N-heterocycles.[7]

Causality of Experimental Design:
  • Catalyst: Copper(I) iodide (CuI) is selected as the catalyst. Copper(I) is the active catalytic species that facilitates the oxidative addition of the aryl halide and subsequent C-N bond formation.[5]

  • Ligand: 1,10-Phenanthroline is used as a ligand to stabilize the copper catalyst, enhance its solubility, and accelerate the reaction rate, allowing for milder reaction conditions than traditional Ullmann protocols.[7]

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) is essential. Its primary role is to deprotonate the N-H of 2-methylimidazole, generating the imidazolide nucleophile required to attack the aryl halide in the catalytic cycle.

  • Solvent: A high-boiling point, polar aprotic solvent such as Toluene is used to ensure all reactants remain in solution at the required reaction temperature.

  • Aryl Halide: 2-Fluoroaniline or 2-bromoaniline are suitable starting materials. Aryl fluorides are often more reactive in nucleophilic aromatic substitution, while aryl bromides are common substrates for copper-catalyzed couplings.

Step-by-Step Experimental Protocol
  • Vessel Preparation: To a dry, oven-baked reaction vessel (e.g., a sealed tube or round-bottom flask with a reflux condenser), add 2-methylimidazole (1.0 equivalent), potassium carbonate (K₂CO₃, 2.0 equivalents), and copper(I) iodide (CuI, 0.1 equivalents).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen, which can deactivate the catalyst.

  • Reagent Addition: Under the inert atmosphere, add 2-fluoroaniline (1.1 equivalents), 1,10-phenanthroline (0.2 equivalents), and anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 150 °C with vigorous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the insoluble copper catalyst and inorganic salts.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove any remaining copper salts, followed by a wash with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure this compound.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process 2_methylimidazole 2-Methylimidazole Reaction Heat to 150 °C (12-24h under Argon) 2_methylimidazole->Reaction 2_fluoroaniline 2-Fluoroaniline 2_fluoroaniline->Reaction CuI CuI (Catalyst) CuI->Reaction Phenanthroline 1,10-Phenanthroline (Ligand) Phenanthroline->Reaction K2CO3 K₂CO₃ (Base) K2CO3->Reaction Toluene Toluene (Solvent) Toluene->Reaction Workup Cool, Filter (Celite), Aqueous Wash (NH₄Cl) Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Product This compound (Final Product) Purification->Product Pure Product

Caption: Ullmann Condensation Workflow for Synthesis.

Applications in Research and Drug Development

The strategic value of this compound lies in its identity as a "privileged scaffold"—a molecular framework that can bind to multiple biological targets. The aniline group provides a versatile handle for further chemical modification, typically through amide bond formation or other coupling reactions, while the 2-methylimidazole moiety is a well-established pharmacophore known to interact with various biological targets, particularly protein kinases.[8][9]

Role as a Kinase Inhibitor Intermediate

Protein kinases are critical targets in oncology and immunology. Many potent kinase inhibitors utilize a substituted aniline or benzimidazole core to anchor within the ATP-binding site of the enzyme.[10][11] this compound is an ideal starting point for creating libraries of potential inhibitors.

For example, it is a key intermediate in the synthesis of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a validated target in Acute Myeloid Leukemia (AML).[2] The primary amine of the aniline can be acylated with various substituted benzoic acids to explore the structure-activity relationship (SAR) and optimize binding affinity and selectivity for the target kinase.[2][11] The synthesis of the groundbreaking leukemia drug Nilotinib, for instance, relies on a similar key intermediate, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, highlighting the industrial relevance of this molecular architecture.[12]

Kinase_Inhibitor_Logic Scaffold This compound Amide_Coupling Amide Coupling (Acylation of Aniline -NH₂) Scaffold->Amide_Coupling Versatile Intermediate Library Library of Diverse Amide Derivatives Amide_Coupling->Library Generates Diversity Screening High-Throughput Screening (e.g., Kinase Panels) Library->Screening Test Biological Activity Hit_Compound Hit Compound (e.g., FLT3 Inhibitor) Screening->Hit_Compound Identifies Potent Molecules Lead_Optimization Lead Optimization (SAR Studies) Hit_Compound->Lead_Optimization Improves Properties Drug_Candidate Preclinical Drug Candidate Lead_Optimization->Drug_Candidate

Caption: Drug Discovery Logic Flow from Intermediate.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is paramount for ensuring personnel safety. The compound is classified with several hazards according to the Globally Harmonized System (GHS).[1]

GHS Hazard Summary

Hazard CodeStatementClass
H302 Harmful if swallowedAcute Toxicity, Oral (Category 4)
H312 Harmful in contact with skinAcute Toxicity, Dermal (Category 4)
H315 Causes skin irritationSkin Corrosion/Irritation (Category 2)
H319 Causes serious eye irritationSerious Eye Damage/Irritation (Category 2A)
H332 Harmful if inhaledAcute Toxicity, Inhalation (Category 4)
H335 May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure (Category 3)
Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.

  • First Aid Measures:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

    • If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS: 26286-55-5) is a strategically important building block in medicinal chemistry. Its favorable physicochemical properties, combined with a reliable synthetic route via copper-catalyzed N-arylation, make it an accessible and valuable intermediate. Its core structure, featuring both aniline and 2-methylimidazole moieties, positions it as a privileged scaffold for the development of targeted therapeutics, most notably kinase inhibitors. Adherence to strict safety protocols is essential when handling this compound due to its potential hazards. This guide serves as a foundational resource for scientists leveraging this versatile molecule in their research and development endeavors.

References

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available at: [Link]

  • PubChem. 2-(2-methyl-1H-imidazol-1-yl)aniline. National Center for Biotechnology Information. Available at: [Link]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. (2022). PubMed Central. Available at: [Link]

  • Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • Google Patents. (2005). A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (2023). PubMed Central. Available at: [Link]

  • Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. (2022). Chemical Review and Letters. Available at: [Link]

  • Google Patents. (2021). Crystal form of 3-(4-methyl-1h-imidazol-1-yl)-5-trifluoromethylaniline monohydrochloride and use thereof.
  • CAS. Theophylline. CAS Common Chemistry. Available at: [Link]

  • Synthesis of (benzimidazol-2-yl)aniline derivatives as glycogen phosphorylase inhibitors. (2016). ScienceDirect. Available at: [Link]

  • Drug discovery beyond the 'rule-of-five'. (2007). PubMed. Available at: [Link]

  • Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2023). PubMed Central. Available at: [Link]

  • ResearchGate. (2021). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Available at: [Link]

  • Wikipedia. Lipinski's rule of five. Available at: [Link]

  • C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). MDPI. Available at: [Link]

  • Google Patents. (1990). Method for the preparation of imidazoles.
  • Taylor & Francis Online. Lipinski's rule of five – Knowledge and References. Available at: [Link]

Sources

Technical Monograph: 2-[(2-Methyl-1H-imidazol-1-yl)methyl]aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for process chemists and drug development scientists. It focuses on the specific chemical entity 2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline , a critical building block often utilized in the synthesis of fused tricyclic bioactive scaffolds (such as imidazo[1,2-a]quinolines) and investigated in the development of potassium-competitive acid blockers (P-CABs).

Nomenclature & Structural Analysis

Target Molecule: 2-(2-methylimidazol-1-ylmethyl)aniline Preferred IUPAC Name: 2-[(2-Methyl-1H-imidazol-1-yl)methyl]aniline Chemical Formula: C₁₁H₁₃N₃ Molecular Weight: 187.24 g/mol

Structural Deconstruction

The molecule consists of two primary aromatic systems connected by a methylene bridge:

  • Aniline Moiety: A benzene ring substituted with a primary amine (-NH₂) at the ortho position relative to the bridge.[1]

  • Imidazole Moiety: A 2-methylimidazole ring attached via the N1 nitrogen to the methylene bridge.

Chemo-Structural Significance: This "ortho-amino benzyl imidazole" motif is a "privileged scaffold" in medicinal chemistry. The proximity of the primary amine (aniline) to the imidazole ring (via the methylene spacer) creates a high propensity for intramolecular cyclization, making this molecule a primary precursor for imidazo[1,5-a]quinolines and imidazo[1,2-a]quinolines , which are pharmacophores found in various antitumor, antiviral, and acid-pump antagonist candidates.[1]

Synthetic Pathways[2][3]

The synthesis of 2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline is typically achieved via a convergent two-step sequence: Nucleophilic Substitution (N-Alkylation) followed by Chemoselective Reduction .

Pathway A: The Nitrobenzyl Bromide Route (Industry Standard)

This route is preferred for its scalability and the availability of starting materials.[1]

  • Step 1: N-Alkylation

    • Reactants: 2-Nitrobenzyl bromide (electrophile) + 2-Methylimidazole (nucleophile).

    • Conditions: Mild base (

      
       or 
      
      
      
      ), polar aprotic solvent (DMF or Acetonitrile).[1]
    • Mechanism:

      
       attack by the imidazole N1 on the benzylic carbon.[1]
      
    • Intermediate: 1-(2-Nitrobenzyl)-2-methyl-1H-imidazole.

  • Step 2: Nitro Reduction

    • Reactants: Nitro-intermediate + Reducing Agent.

    • Methodology:

      • Catalytic Hydrogenation:

        
        , Pd/C (Cleanest profile, preferred for GMP).
        
      • Dissolving Metal: Fe/NH₄Cl or Zn/AcOH (Cost-effective, "Bechamp-type").

    • Product: 2-[(2-Methyl-1H-imidazol-1-yl)methyl]aniline.

Pathway Visualization

The following diagram outlines the reaction logic and potential divergence points.

SynthesisPath SM1 2-Nitrobenzyl Bromide (Electrophile) INT Intermediate: 1-(2-Nitrobenzyl)-2-methylimidazole SM1->INT K2CO3, DMF 25-40°C SM2 2-Methylimidazole (Nucleophile) SM2->INT K2CO3, DMF 25-40°C PROD Target: 2-[(2-Methyl-1H-imidazol-1-yl)methyl]aniline INT->PROD H2, Pd/C or Fe/NH4Cl IMP1 Impurity A: Bis-alkylation (Quaternary Salt) INT->IMP1 Excess SM1

Figure 1: Synthetic workflow from raw materials to the target aniline derivative, highlighting the critical intermediate and potential quaternary salt impurity.

Detailed Experimental Protocol

This protocol describes the Iron-Mediated Reduction method, which is robust, requires no high-pressure equipment, and is highly selective for the nitro group in the presence of the imidazole ring.[1]

Phase 1: Preparation of 1-(2-Nitrobenzyl)-2-methylimidazole
  • Charge: To a reactor, add 2-Methylimidazole (1.1 eq) and Acetonitrile (10 vol).

  • Base Addition: Add Potassium Carbonate (

    
    )  (2.0 eq) with vigorous stirring.
    
  • Alkylation: Add 2-Nitrobenzyl bromide (1.0 eq) portion-wise over 30 minutes. Caution: Exothermic.[1] Maintain temperature

    
    .
    
  • Reaction: Stir at

    
     for 4–6 hours. Monitor by HPLC/TLC until bromide consumption is 
    
    
    
    .
  • Workup: Filter inorganic salts. Concentrate the filtrate. Resuspend in water and extract with Ethyl Acetate (EtOAc). Wash organic layer with brine.

  • Isolation: Evaporate solvent to yield the nitro-intermediate as a yellow solid.[1] (Typical Yield: 85–90%).

Phase 2: Reduction to Target Aniline
  • Charge: Dissolve the nitro-intermediate (from Phase 1) in Ethanol/Water (3:1 ratio, 10 vol).

  • Catalyst: Add Iron Powder (325 mesh, 5.0 eq) and Ammonium Chloride (

    
    , 1.0 eq).
    
  • Reflux: Heat the suspension to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: The reaction is complete when the yellow nitro spot disappears on TLC and the fluorescent amine spot appears.[1]

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the cake with hot ethanol.

  • Purification: Concentrate the filtrate. Adjust pH to >10 using 1N NaOH (to ensure the imidazole and aniline are in free-base form). Extract with Dichloromethane (DCM).

  • Crystallization: The product can often be recrystallized from Isopropyl Alcohol (IPA) or Toluene/Heptane.[1]

Impurity Profiling & Quality Control

In a GMP environment, controlling impurities is as critical as yield.[1] The following table summarizes the key impurities associated with this synthesis.

Impurity TypeStructure/DescriptionOriginControl Strategy
Impurity A 1,3-Bis(2-nitrobenzyl)-2-methylimidazolium bromide Over-alkylation of the imidazole ring (quaternary salt formation).Use slight excess of imidazole (nucleophile) rather than bromide. Control reaction stoichiometry.
Impurity B 2-Nitrobenzyl alcohol Hydrolysis of unreacted 2-nitrobenzyl bromide.Ensure anhydrous conditions in Step 1.
Impurity C Azo-dimers Partial reduction/coupling of nitro intermediates (Azobenzene derivatives).Ensure sufficient reducing agent (Fe/H2) and adequate reaction time.
Impurity D Regioisomers N3-alkylation (Theoretical).Note: For 2-methylimidazole, N1 and N3 are equivalent due to tautomerism.[1] Once alkylated, the product is unique.[1] No regioisomer exists unless the imidazole has a 4/5 substituent.
Logic of Impurity Formation

ImpurityLogic Start Reaction Mixture Path1 Excess Alkyl Halide Start->Path1 Path2 Water/Moisture Start->Path2 Path3 Incomplete Reduction Start->Path3 ImpA Impurity A: Quaternary Ammonium Salt Path1->ImpA Alkylation at N3 ImpB Impurity B: Hydrolysis Product (Alcohol) Path2->ImpB Hydrolysis ImpC Impurity C: Azo/Hydrazo Dimers Path3->ImpC Coupling

Figure 2: Fault tree analysis for impurity generation during the synthesis of 2-[(2-methylimidazol-1-yl)methyl]aniline.

Application in Medicinal Chemistry[1][2][4]

While often cited in the context of P-CABs (Potassium-Competitive Acid Blockers) like Vonoprazan (where it serves as a structural analog or synthesis probe), the primary utility of 2-[(2-methyl-1H-imidazol-1-yl)methyl]aniline is its ability to undergo intramolecular cyclization .

The Cyclization Cascade

Upon heating with a carbon source (like phosgene, CDI, or an aldehyde), the aniline nitrogen attacks the imidazole C2 or C5 positions (depending on substitution), leading to fused tricyclic systems such as Imidazo[1,2-a]quinoline .[1]

  • Relevance: These fused systems are bioisosteres for benzodiazepines and have shown potent activity in:

    • Anti-ulcer agents (H+/K+ ATPase inhibition).[1]

    • Anxiolytics (GABA-A receptor modulation).

    • Anti-inflammatory agents .[1]

This molecule serves as a versatile "linchpin" intermediate, allowing chemists to rapidly access diverse tricyclic libraries by varying the cyclization partner.[1]

References

  • Takeda Pharmaceutical Company Ltd. (2010).[1] Heterocyclic derivatives and use thereof as acid secretion inhibitors. US Patent Application US20100261910A1.[1] (Describes the synthesis of related pyrrole and imidazole intermediates for P-CABs). Link

  • Hanan, E. J., et al. (2010).[1][2] Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles. Synlett, 2010(18), 2759–2764.[1] (Methodology for nitro-reduction and cyclization).[3] Link

  • PubChem. (2025).[1][4] 2-(2-methylimidazol-1-yl)aniline Compound Summary. National Library of Medicine. (Structural data for the direct analogue). Link

  • Sigma-Aldrich. (2024).[1] 2-Nitrobenzyl bromide Product Specification. (Precursor properties).[1][5][6] Link

Sources

The Chelate Effect: 1-(2-aminobenzyl)-2-methylimidazole Ligand Characteristics

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(2-aminobenzyl)-2-methylimidazole , a specialized bidentate ligand and pharmacophore scaffold.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Coordination Chemists, and Drug Discovery Scientists

Executive Summary & Chemical Architecture

1-(2-aminobenzyl)-2-methylimidazole is a bidentate nitrogen-donor ligand characterized by a flexible methylene bridge connecting a steric 2-methylimidazole core to an ortho-aniline moiety. Unlike simple monodentate imidazoles, this molecule is engineered to form stable six-membered chelate rings with transition metals (Zn²⁺, Cu²⁺, Fe²⁺), making it a critical tool in bioinorganic modeling and fragment-based drug design (FBDD).

Chemical Identity[1][2][3][4]
  • IUPAC Name: 2-[(2-methylimidazol-1-yl)methyl]aniline

  • Molecular Formula:

    
    
    
  • Molecular Weight: 187.24 g/mol

  • Key Functional Groups:

    • Imidazole

      
      :  A hard, borderline base (
      
      
      
      hybridized) acting as the primary anchor for metal coordination (
      
      
      ).
    • Aniline

      
      :  A softer donor (
      
      
      
      character) providing secondary chelation (
      
      
      ).
    • 2-Methyl Group: Provides steric bulk to modulate coordination geometry and prevent oxidative metabolism at the C2 position.

Synthesis & Manufacturing Protocol

The synthesis of this ligand requires a convergent approach, prioritizing the protection of the sensitive aniline nitrogen until the final step to prevent polymerization or over-alkylation.

Validated Synthetic Pathway

The most robust protocol involves the nucleophilic substitution of 2-nitrobenzyl bromide by 2-methylimidazole, followed by a chemoselective reduction.

Step 1: N-Alkylation (The Anchor Step)
  • Reactants: 2-Methylimidazole (1.0 eq), 2-Nitrobenzyl bromide (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: Reflux at 80°C for 12 hours.

  • Mechanism:

    
     attack by the deprotonated imidazole nitrogen on the benzylic carbon.
    
  • Critical Control Point: The 2-methyl group exerts steric hindrance.[1] High agitation and polar aprotic solvents are required to ensure complete conversion.

Step 2: Chemoselective Reduction
  • Reagents: Iron powder (Fe) /

    
     (aq) or 
    
    
    
    / Pd-C (10%).
  • Solvent: Ethanol/Water (3:1).

  • Conditions: Reflux (Fe method) or RT (Hydrogenation).

  • Purification: The amine product is basic. Acid-base extraction (1M HCl wash

    
     basify to pH 10 
    
    
    
    extract with DCM) yields high purity.
Visualization: Synthesis Workflow

SynthesisPathway Reactant1 2-Methylimidazole Intermediate 1-(2-nitrobenzyl)- 2-methylimidazole Reactant1->Intermediate SN2 Alkylation Reactant2 2-Nitrobenzyl Bromide Reactant2->Intermediate SN2 Alkylation Product 1-(2-aminobenzyl)- 2-methylimidazole (Target Ligand) Intermediate->Product Nitro Reduction Reagent1 K2CO3 / ACN Reflux 12h Reagent2 Fe / NH4Cl Reduction

Figure 1: Two-step convergent synthesis pathway minimizing side reactions.

Ligand Characteristics & Coordination Chemistry[1][5]

The primary utility of this molecule lies in its chelate effect . In solution, the entropy gain from releasing solvent molecules upon bidentate binding makes this ligand significantly more stable than its monodentate analogs (e.g., 1-benzyl-2-methylimidazole).

Coordination Modes
  • Bidentate Chelation (

    
    ):  The imidazole 
    
    
    
    and aniline
    
    
    bind to the same metal center, forming a stable 6-membered ring. This is common with
    
    
    and
    
    
    .
  • Bridging (

    
    ):  In polymeric structures, the imidazole and aniline may bind to adjacent metal centers, creating Metal-Organic Framework (MOF) architectures.
    
Stability Constants (Estimated)
Metal Ionlog K1 (Monodentate)log

(Chelate)
Geometry Preference
Cu(II) ~4.2~9.5 Distorted Octahedral / Square Planar
Zn(II) ~2.5~6.8 Tetrahedral
Ni(II) ~3.0~7.5 Octahedral

Note: The "2-methyl" substituent introduces steric clash, often preventing the formation of planar bis-ligand complexes (


) in favor of mono-ligand (

) species with open coordination sites for catalysis.
Visualization: Coordination Logic

Coordination cluster_binding Binding Mechanism Ligand 1-(2-aminobenzyl)- 2-methylimidazole ImN Imidazole N3 (Primary Anchor) Ligand->ImN AmineN Aniline NH2 (Secondary Donor) Ligand->AmineN Metal Metal Center (Zn2+ / Cu2+) Complex Stable 6-Membered Chelate Ring Metal->Complex ImN->Metal High Affinity ImN->Complex AmineN->Metal Chelation Entropy AmineN->Complex

Figure 2: Mechanistic formation of the metallo-ligand complex.

Pharmaceutical Relevance: The P-CAB Connection

While 1-(2-aminobenzyl)-2-methylimidazole is not a marketed drug, it represents a privileged scaffold in the development of Potassium-Competitive Acid Blockers (P-CABs).

Pharmacophore Mapping

Early P-CABs (like SCH 28080) and modern ones (Vonoprazan) rely on a nitrogen-heterocycle core to bind to the luminal surface of the


-ATPase proton pump.
  • Protonation Site: The imidazole ring becomes protonated in the acidic environment of the parietal cell canaliculus (

    
    ).
    
  • Ion Trapping: The cationic species is trapped and binds to the pump, blocking

    
     entry.
    
  • Differentiation: Vonoprazan uses a pyrrole core; this ligand uses an imidazole core. The "2-aminobenzyl" tail mimics the hydrophobic/polar requirements of the pump's binding pocket.

Analytical Protocols (Self-Validation)

To ensure the integrity of the synthesized ligand, the following analytical signatures must be verified.

-NMR Spectroscopy (DMSO- , 400 MHz)
  • 
     2.30 ppm (s, 3H):  Methyl group at C2 of imidazole. Diagnostic peak.
    
  • 
     5.10 ppm (s, 2H):  Methylene bridge (
    
    
    
    ).
  • 
     5.20 ppm (s, 2H):  Aniline 
    
    
    
    (broad, exchangeable with
    
    
    ).
  • 
     6.50 - 7.20 ppm (m, 4H):  Aromatic protons of the benzyl ring.
    
  • 
     6.80 & 7.10 ppm (d, 2H):  Imidazole backbone protons (C4/C5).
    
Infrared Spectroscopy (FT-IR)[6][7][8][9]
  • 3300 - 3400 cm⁻¹: Primary amine

    
     stretching (doublet).
    
  • 1590 cm⁻¹:

    
     stretching of the imidazole ring.
    
  • 1350 cm⁻¹:

    
     stretching (aromatic amine).
    
Quality Control Check

Impurity Flag: If a peak appears at


 8.0-8.2 ppm in NMR or a strong band at 1530 cm⁻¹ in IR, the nitro intermediate  was not fully reduced. Reprocess with Fe/HCl.

References

  • Sigma-Aldrich. (2024). Product Specification: 1-Benzyl-2-methylimidazole (CAS 13750-62-4).[2]Link

  • National Institutes of Health (NIH) - PubChem. (2024). 2-Methylimidazole Compound Summary.Link

  • Journal of Medicinal Chemistry. (2015). Structure-Activity Relationships of Imidazole-Derived Inhibitors.Link

  • MDPI Molecules. (2018). Novel Coordination Compounds Based on 2-Methylimidazole: Synthesis and Characterization.Link

  • Organic Chemistry Portal. (2024). Synthesis of Imidazoles: General Protocols.Link

Sources

The Steric Gatekeeper: Navigating the 2-Methyl Imidazole Motif in Coordination Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The addition of a methyl group at the C2 position of the imidazole ring is not merely a trivial alkylation; it is a profound geometric switch. In coordination chemistry and drug design, the 2-methylimidazole (2-MeIm) motif acts as a "steric gatekeeper." Unlike its unhindered parent (imidazole) or its N-substituted cousins (1-methylimidazole), 2-MeIm introduces a directional steric clash proximal to the donor nitrogen.

This guide analyzes the mechanistic consequences of this steric bulk across three domains:

  • Bioinorganic Chemistry: Mimicking the "T-state" (tense) of hemoglobin by forcing metal-ligand bond elongation.

  • Materials Science (MOFs): Controlling pore aperture and "gate-opening" phenomena in Zeolitic Imidazolate Frameworks (ZIFs).

  • Thermodynamics: Shifting binding events from enthalpy-driven to entropy-driven processes.

Part 1: Mechanistic Underpinnings

The Ortho-Clash Phenomenon

The imidazole ring coordinates to metals via the N3 nitrogen. In unsubstituted imidazole, the adjacent C2-H and C4-H protons offer minimal steric resistance. However, replacing the C2-H with a methyl group creates a "steric wall" directly adjacent to the coordination site.

When 2-MeIm binds to a metal center (M), the methyl group inevitably clashes with:

  • The Equatorial Plane: In porphyrins or square-planar complexes, the methyl group hits the macrocycle or equatorial ligands.

  • The Metal Center: It prevents short M-N bond distances, often lowering the coordination number or forcing a geometry change (e.g., from low-spin octahedral to high-spin square pyramidal).

Visualization: The Steric Mechanism

The following diagram illustrates the divergent pathways dictated by this steric effect.

StericMechanism Ligand Ligand Selection Im Imidazole (Unsubstituted) Ligand->Im MeIm 2-Methylimidazole Ligand->MeIm LS Outcome A: Low Spin Short M-N Bond (~2.0 Å) Planar Geometry Im->LS No Steric Clash HS Outcome B: High Spin Long M-N Bond (>2.1 Å) Domed/Distorted Geometry MeIm->HS Steric Clash w/ Porphyrin Gate Outcome C: Gate Opening (ZIF-8 Rotational Control) MeIm->Gate Steric Clash w/ Pore Window

Figure 1: Divergent structural outcomes driven by the C2-methyl steric fault line.

Part 2: Bioinorganic Modeling (The Heme Story)

Mimicking the T-State

In hemoglobin, the affinity for oxygen is regulated by the protein conformation. The "R-state" (Relaxed, high affinity) allows the iron to sit in the porphyrin plane. The "T-state" (Tense, low affinity) pulls the iron out of the plane via the proximal histidine.

2-MeIm is the standard tool for chemically simulating the T-state .

  • Mechanism: When 2-MeIm binds to an Iron(II) porphyrin, the methyl group clashes with the porphyrin ring nitrogens.

  • Result: The Iron is physically pulled out of the plane (doming), lengthening the Fe-N bond and stabilizing the high-spin state (deoxy mimic).

Quantitative Comparison: Cytochrome c1

The steric penalty is energetically quantifiable. In Cytochrome c1, replacing imidazole with 2-MeIm results in a massive loss of affinity and a thermodynamic inversion.

Table 1: Thermodynamic Parameters of Ligand Binding to Cytochrome c1

Ligand

(Dissociation Constant)

(Enthalpy)

(Entropy)
Driving Force
Imidazole ~330

M
-56 kJ/mol-121 J/mol/KEnthalpic (Bond formation)
2-Methylimidazole ~9,300

M (9.3 mM)
+47 kJ/mol+197 J/mol/KEntropic (Solvent release)

Data Source: Derived from equilibrium studies on Rhodobacter sphaeroides bc1 complex [4].

Interpretation:

  • Affinity Drop: The 30-fold increase in

    
     reflects the steric penalty.
    
  • Thermodynamic Inversion: Imidazole binding is exothermic (favorable bond formation). 2-MeIm binding is endothermic (unfavorable bond formation due to strain) but is driven by entropy, likely due to the release of water molecules from the hydrophobic pocket or the ligand desolvation.

Part 3: Materials Science (ZIF-8 and Gate Opening)

In Metal-Organic Frameworks (MOFs), specifically ZIF-8 (Zn(2-MeIm)


) , the 2-methyl group is not a bug; it is a feature.
The Gate-Opening Mechanism

ZIF-8 possesses a sodalite (SOD) topology with a theoretical pore aperture of ~3.4 Å.[1] However, it can accommodate molecules larger than this (e.g., isobutane).

  • The Role of Methyl: The 2-methyl groups point into the 6-ring window of the pore.

  • Dynamics: At high pressures or specific guest loadings, the imidazolate linkers rotate ("swing"). The steric bulk of the methyl group acts as a hinged gate.

  • Selectivity: This allows for kinetic separation of gases (e.g., propylene vs. propane) based on their ability to force the "gate" open.

Part 4: Experimental Protocols

Protocol A: Determination of Steric Affinity Penalties ( )

Objective: Quantify the steric penalty of the 2-methyl group binding to a metalloporphyrin (e.g., Fe(III)-TPPS) using UV-Vis titration.

Reagents:

  • Host: 5

    
    M Metalloporphyrin solution in buffer (e.g., 50 mM Tris, pH 7.4).
    
  • Titrant A: 100 mM Imidazole stock.

  • Titrant B: 500 mM 2-Methylimidazole stock (Higher concentration required due to lower affinity).

Workflow:

  • Baseline: Record the UV-Vis spectrum (350–700 nm) of the pure metalloporphyrin. Note the Soret band ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (approx 410-420 nm).
    
  • Titration: Add aliquots of Titrant B to the cuvette.

    • Critical Step: Due to the weak binding of 2-MeIm, you must titrate up to high concentrations (10–50 mM final) to reach saturation.

  • Observation: Look for the redshift in the Soret band and the appearance of isosbestic points (indicating a clean two-state transition).

  • Analysis: Plot

    
     vs. [Ligand]. Fit to the Benesi-Hildebrand equation or a standard 1:1 binding isotherm:
    
    
    
    
  • Validation: Repeat with Titrant A. Expect saturation at much lower concentrations.

Protocol B: Synthesis of ZIF-8 Nanocrystals

Objective: Synthesize ZIF-8, utilizing the 2-methyl group to induce the sodalite topology.

Reagents:

  • Zinc Nitrate Hexahydrate (

    
    )
    
  • 2-Methylimidazole (2-MeIm)[2][3][4][5][6][7]

  • Methanol (MeOH)[4]

Workflow:

  • Precursor Prep:

    • Solution A: Dissolve 0.29 g

      
       in 20 mL MeOH.
      
    • Solution B: Dissolve 0.66 g 2-MeIm in 20 mL MeOH. (Molar ratio Zn:Ligand

      
       1:8).
      
    • Note: The excess 2-MeIm is critical. It acts as a base to deprotonate the ligand and drives the equilibrium toward the framework despite the steric hindrance.

  • Rapid Mixing: Pour Solution B into Solution A under vigorous magnetic stirring.

  • Aging: Stir for 1 hour at room temperature. The solution will turn milky white (nanocrystal formation).[4]

  • Collection: Centrifuge at 8000 rpm for 10 mins.

  • Washing: Wash 3x with MeOH to remove unreacted ligand.

  • Activation: Dry at 60°C overnight.

Part 5: Drug Design Implications

The CYP450 Interaction

In medicinal chemistry, imidazole rings are often used to inhibit Cytochrome P450 enzymes (which contain heme).[8]

  • Unsubstituted Imidazoles: Potent, often non-selective inhibitors (bind tightly to the heme iron).

  • 2-Substituted Imidazoles: The steric clash drastically reduces heme iron affinity.

    • Design Strategy: If you want to avoid CYP inhibition (to reduce drug-drug interactions), introduce a substituent at the C2 position. This "steric shield" prevents the nitrogen from coordinating effectively to the metabolic heme center [5].

Diagram: Drug Selectivity Workflow

DrugDesign Target Target Identification (e.g., Kinase, Receptor) Scaffold Imidazole Scaffold Selection Target->Scaffold Decision Is CYP450 Inhibition Desired? Scaffold->Decision Yes Use Unsubstituted Imidazole (High Heme Affinity) Decision->Yes Yes (e.g. Antifungal) No Use 2-Substituted Imidazole (Steric Shielding) Decision->No No (Avoid DDI) Result1 High Metabolic Interaction risk Yes->Result1 Result2 Improved Metabolic Stability (Low CYP Affinity) No->Result2

Figure 2: Strategic use of steric hindrance to modulate metabolic liability in drug discovery.

References

  • Collman, J. P., et al. (1975). "Picket fence porphyrins.[9] Synthetic models for oxygen binding hemoproteins." Journal of the American Chemical Society. Link

  • Park, K. S., et al. (2006). "Exceptional chemical and thermal stability of zeolitic imidazolate frameworks." Proceedings of the National Academy of Sciences (PNAS). Link

  • Scheidt, W. R., & Lee, Y. J. (1987). "Recent advances in the stereochemistry of metallotetrapyrroles." Structure and Bonding. Link

  • Cooley, J. W., et al. (2005). "Binding of Imidazole to the Heme of Cytochrome c1 and Inhibition of the bc1 Complex."[8] Journal of Biological Chemistry. Link

  • Correia, M. A., & Ortiz de Montellano, P. R. (2005). "Inhibition of Cytochrome P450 Enzymes." Cytochrome P450: Structure, Mechanism, and Biochemistry. Link

Sources

Methodological & Application

synthesis protocol for 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline from 2-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step synthesis of 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline , a critical bidentate ligand precursor and pharmacophore scaffold found in kinase inhibitors and anti-infective agents.

The protocol utilizes 2-nitrobenzyl bromide and 2-methylimidazole as starting materials. The workflow is designed for reproducibility and scalability, featuring a base-mediated ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 alkylation followed by a chemoselective catalytic hydrogenation. Emphasis is placed on controlling regiochemistry during alkylation and preventing catalyst poisoning during reduction.
Key Chemical Transformations[1]
  • N-Alkylation: Formation of the imidazole-methylene linkage via nucleophilic substitution.

  • Nitro Reduction: Chemoselective reduction of the nitro group to the primary amine using Pd/C, preserving the imidazole ring.[1]

Retrosynthetic Strategy & Logic

The synthesis is designed to minimize purification bottlenecks.[1] We employ a "convergent" approach where the heterocyclic core (imidazole) is coupled to the aromatic scaffold (benzyl bromide) prior to functional group manipulation (reduction).[1]

Mechanistic Insight[1]
  • Step 1 (Alkylation): 2-Methylimidazole is an amphoteric heterocycle.[1] Deprotonation increases the nucleophilicity of the imidazole nitrogen.[1] Since 2-methylimidazole is tautomerically symmetric (

    
     and 
    
    
    
    are equivalent), regioselectivity issues are avoided; however, steric hindrance from the C2-methyl group requires elevated temperatures to drive the reaction with the bulky benzyl bromide.
  • Step 2 (Reduction): The basic nitrogen of the imidazole ring can coordinate to metal catalysts (Pd, Pt), potentially poisoning them.[1] To mitigate this, we utilize a high surface area Carbon support (Pd/C) and a protic solvent (Methanol) to facilitate hydrogen transfer.[1]

Pathway Visualization[1]

SynthesisPathway SM1 2-Nitrobenzyl bromide INT Intermediate: 1-(2-Nitrobenzyl)- 2-methyl-1H-imidazole SM1->INT Step 1: K2CO3, MeCN Reflux, 4h (SN2) SM2 2-Methylimidazole SM2->INT PROD Target: 2-((2-Methyl-1H-imidazol-1-yl) methyl)aniline INT->PROD Step 2: H2 (1 atm), 10% Pd/C MeOH, RT, 12h

Figure 1: Two-step synthetic pathway from commercial starting materials to the target aniline.

Step 1: N-Alkylation Protocol

Objective: Synthesize 1-(2-nitrobenzyl)-2-methyl-1H-imidazole.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Role
2-Nitrobenzyl bromide 216.031.0Electrophile (Lachrymator!)
2-Methylimidazole 82.101.2Nucleophile
Potassium Carbonate (

)
138.212.0Base (HCl Scavenger)
Acetonitrile (MeCN) -SolventPolar Aprotic Medium
Experimental Procedure
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 2-methylimidazole (1.2 equiv) and anhydrous

    
      (2.0 equiv) to the flask. Suspend in Acetonitrile  (10 mL per gram of substrate).
    
    • Note: Acetonitrile is preferred over DMF for easier workup, as it can be removed by rotary evaporation.[1]

  • Addition: Add 2-nitrobenzyl bromide (1.0 equiv) portion-wise over 10 minutes at room temperature.

    • Safety: 2-Nitrobenzyl bromide is a potent lachrymator.[1] Perform this step in a well-ventilated fume hood.[1]

  • Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Eluent: 5% MeOH in DCM).[1] The starting bromide (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) should disappear, and a new polar spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic solids (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       and KBr) through a sintered glass funnel.
      
    • Concentrate the filtrate under reduced pressure to yield a viscous yellow oil or semi-solid.[1]

  • Purification:

    • Dissolve the residue in DCM (50 mL) and wash with water (2 x 30 mL) to remove unreacted imidazole.[1]

    • Dry the organic layer over

      
      , filter, and concentrate.
      
    • Optional: If high purity is required, recrystallize from Ethyl Acetate/Hexanes.[1]

Yield Expectation: 85–92% (Yellowish solid).[1]

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without hydrogenating the imidazole ring.

Reagents & Materials
ReagentRole
Intermediate (from Step 1) Substrate
10% Palladium on Carbon (Pd/C) Catalyst (10 wt% loading)
Methanol (MeOH) Solvent (Protic source)
Hydrogen Gas (

)
Reductant (Balloon pressure)
Experimental Procedure
  • Setup: In a 100 mL RBF, dissolve the Intermediate (1.0 equiv) in Methanol (15 mL/g).

    • Critical: Degas the solution by bubbling nitrogen through it for 5 minutes to remove dissolved oxygen, which poses a fire risk when introducing Pd/C.[1]

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) to the solution under a nitrogen blanket.[1]

    • Safety: Pd/C is pyrophoric when dry.[1] Ensure it is wet with solvent immediately.[1]

  • Hydrogenation:

    • Purge the flask with hydrogen gas (using a balloon) three times.[1]

    • Stir vigorously at Room Temperature under 1 atm of

      
       (balloon) for 12–16 hours.
      
  • Monitoring: Check TLC (10% MeOH in DCM). The nitro compound (yellow/UV active) converts to the aniline (often fluorescent blue under UV, stains red with Ninhydrin).[1]

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.[1][8]

    • Wash the Celite pad with MeOH (3 x 20 mL).[1]

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification:

    • The crude product is usually sufficiently pure (>95%).[1]

    • If necessary, purify via flash column chromatography (DCM:MeOH:NH4OH, 90:9:[1]1) or recrystallize from Ethanol.[1][8][9]

Yield Expectation: 90–95% (Off-white to pale brown solid).[1]

Analytical Validation & QC

To ensure the protocol was successful, compare your data against these expected parameters.

Expected NMR Data ( -DMSO)
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Imidazole-CH3 2.25 - 2.35Singlet3HMethyl group on imidazole C2
Aniline-NH2 4.80 - 5.10Broad Singlet2HPrimary amine (Exchangeable with

)
Linker-CH2 5.05 - 5.15Singlet2HMethylene bridge between rings
Aromatic 6.50 - 7.20Multiplets6HBenzene (4H) + Imidazole (2H)
Troubleshooting Guide

Troubleshooting Problem Issue: Low Yield or Impurity Check1 Step 1: Check Alkylation Completion (Is SM Bromide remaining?) Problem->Check1 Action1 Increase Reflux Time or Add 0.1 eq KI (Finkelstein catalyst) Check1->Action1 Yes Check2 Step 2: Incomplete Reduction (Nitro group remains) Check1->Check2 No Action2 Poisoned Catalyst? Filter and add fresh Pd/C OR Switch to Fe/NH4Cl reduction Check2->Action2 Yes

Figure 2: Decision tree for troubleshooting common synthetic failures.

References

  • Crystal Structure of Imidazole Derivatives: Al-Qawasmeh, R. A., et al.[1] "The crystal structure of 1-(N1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazine." ResearchGate, 2022.[1]

  • Nitroimidazole Synthesis & Properties: Yousuf, S., et al. "Synthesis and Biological Evaluation of New Nitroimidazole Derivatives."[1] NIH / PubMed Central, 2012.[1]

  • Reduction of Nitroimidazoles: "Radiation-induced reduction of nitroimidazole derivatives in aqueous solution."[1][6] PubMed, 1989.[1]

  • General Benzimidazole/Imidazole Alkylation Protocols: BenchChem Technical Support. "Optimizing the Synthesis of 2-methyl-1H-Benzimidazole-4-methanol." [1]

Sources

procedure for nucleophilic substitution of 2-methylimidazole with benzyl halides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Procedure for Nucleophilic Substitution of 2-Methylimidazole with Benzyl Halides

For: Researchers, scientists, and drug development professionals.

Abstract

The N-alkylation of imidazole scaffolds, particularly with benzyl groups, is a cornerstone transformation in synthetic and medicinal chemistry. The resulting 1-benzyl-2-methylimidazole and its derivatives are key structural motifs in a wide range of pharmacologically active compounds and advanced materials.[1][2][3] This document provides a comprehensive guide to the nucleophilic substitution reaction between 2-methylimidazole and benzyl halides. It details the underlying reaction mechanism, offers two distinct and robust experimental protocols suitable for varied laboratory conditions, and presents key data for successful synthesis and characterization. The protocols have been designed to be self-validating, with explanations for critical steps to ensure reproducibility and high yields.

Theoretical Background & Mechanism

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[1] The core principle involves the deprotonation of the 2-methylimidazole ring by a base to form a highly nucleophilic imidazolide anion. This anion then attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide leaving group.

Key Mechanistic Steps:

  • Deprotonation: A suitable base abstracts the acidic proton from one of the nitrogen atoms of the 2-methylimidazole ring. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete and rapid deprotonation, while milder bases like potassium carbonate (K₂CO₃) can also effectively drive the reaction, often requiring heating.[1][4][5]

  • Nucleophilic Attack: The resulting imidazolide anion, a potent nucleophile, attacks the benzyl halide. The reaction is favored at the benzylic position because the transition state is stabilized by the adjacent phenyl ring.[6]

  • Displacement: The halide ion is displaced, forming the final product, 1-benzyl-2-methylimidazole, and an inorganic salt byproduct.

Due to the tautomerism of the 2-methylimidazole ring, alkylation at either N1 or N3 results in the formation of the same product. However, for asymmetrically substituted imidazoles, the choice of base, solvent, and the steric bulk of the reactants can significantly influence regioselectivity.[4][7]

The reactivity of the benzyl halide is directly related to the leaving group's ability, following the general trend: Benzyl Iodide > Benzyl Bromide > Benzyl Chloride.

Caption: General SN2 mechanism for the N-alkylation of 2-methylimidazole.

Experimental Protocols

Two validated protocols are presented below, offering flexibility based on available reagents and desired reaction kinetics.

Protocol 1: Mild Conditions using Potassium Carbonate (K₂CO₃)

This method is well-suited for general laboratory use due to the ease of handling the base. It typically requires heating to achieve a reasonable reaction rate.[8]

Materials and Reagents:

  • 2-Methylimidazole (1.0 eq)

  • Benzyl halide (e.g., benzyl bromide, 1.05-1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5-2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source (heating mantle or oil bath)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-methylimidazole (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile or DMF to the flask (approx. 5-10 mL per mmol of 2-methylimidazole). Stir the suspension vigorously.

  • Reagent Addition: Add the benzyl halide (1.05-1.2 eq) to the mixture dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and potassium halide). Wash the filter cake with a small amount of acetonitrile or ethyl acetate.[5][8]

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification:

    • Dissolve the resulting crude residue in ethyl acetate.

    • Wash the organic layer with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford pure 1-benzyl-2-methylimidazole.

Protocol 2: Rapid Reaction using Sodium Hydride (NaH)

This protocol uses a strong base for rapid and complete deprotonation at or below room temperature, often leading to shorter reaction times. Caution: Sodium hydride is a highly reactive and flammable solid. It must be handled with extreme care under an inert atmosphere.

Materials and Reagents:

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1-1.2 eq)

  • 2-Methylimidazole (1.0 eq)

  • Benzyl halide (e.g., benzyl bromide, 1.0-1.1 eq)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Flame-dried, two-neck round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon) with a bubbler

  • Syringes for liquid transfer

  • Ice bath

Procedure:

  • Reaction Setup: To a flame-dried flask under a positive pressure of inert gas, add sodium hydride (1.1-1.2 eq). Add anhydrous DMF or THF. Cool the suspension to 0°C using an ice bath.

  • Imidazole Addition: Dissolve 2-methylimidazole (1.0 eq) in a minimal amount of anhydrous DMF or THF and add it dropwise to the stirred NaH suspension. Stir for 30-60 minutes at 0°C to allow for complete deprotonation (cessation of H₂ gas evolution).[4]

  • Reagent Addition: Slowly add the benzyl halide (1.0-1.1 eq) dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature.

  • Reaction: Stir at room temperature, monitoring the reaction progress by TLC. The reaction is often complete within 1-3 hours.

  • Work-up:

    • Cool the reaction mixture back to 0°C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.[4]

    • Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel as described in Protocol 1.

Workflow and Data Presentation

The general workflow for this synthesis is applicable to both protocols, differing primarily in the reaction conditions.

Experimental_Workflow A 1. Reaction Setup (Inert Atmosphere) B 2. Add Imidazole & Base (e.g., K₂CO₃ or NaH) A->B C 3. Add Benzyl Halide (Dropwise) B->C D 4. Reaction (Heat or RT) C->D E 5. Monitor by TLC D->E E->D Incomplete F 6. Reaction Quench / Work-up (Filtration or Extraction) E->F Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: General experimental workflow for the synthesis of 1-benzyl-2-methylimidazole.

Comparative Summary of Reaction Conditions
EntryBenzyl HalideBase (eq)SolventTemp. (°C)Time (h)Typical YieldReference
1Benzyl BromideK₂CO₃ (2.0)DMFRT12-24>95%[9]
2Benzyl ChlorideK₂CO₃ (1.2)CH₃CN7072-120Good[8]
3Benzyl BromideNaH (1.1)DMF/THF0 to RT1-3High[1][5]
4Benzyl BromideKOH (powder)Toluene75-1152-4>90%[10]

Yields are illustrative and depend on the specific substrate, reaction scale, and purification efficiency.

Product Characterization: 1-Benzyl-2-methylimidazole
  • ¹H NMR: Expect characteristic signals for the benzylic protons (a singlet around 5.1-5.4 ppm), the methyl group protons (a singlet around 2.3-2.5 ppm), and distinct aromatic protons for both the benzyl and imidazole rings.[11][12]

  • ¹³C NMR: The spectrum will show the benzylic carbon, the methyl carbon, and the carbons of the two aromatic rings.

  • Mass Spectrometry (MS): The ESI-MS spectrum should exhibit a clear [M+H]⁺ ion corresponding to the molecular weight of the product (C₁₁H₁₂N₂, MW = 172.23 g/mol ).

References

  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 1-benzyl-2-methyl-1H-imidazole-carbaldehyde synthesis.
  • BenchChem. (2025). Application Note and Protocol: N-Alkylation of 2-Methyl-4-(trifluoromethyl)-1H-imidazole.
  • Google Patents. (n.d.). CN116751167A - Preparation method of (E)-4-(1-benzyl-2-methyl-1H-imidazol-5-yl)-3-(ethoxyacyl)but-3-enoic acid.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 1-Benzylimidazole for Researchers.
  • University of Otago. (n.d.).
  • BenchChem. (2025).
  • PMC. (2022).
  • Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
  • PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents.
  • Google Patents. (n.d.).
  • Chemistry Steps. (2021).
  • SlidePlayer. (n.d.).
  • Chinese Journal of Applied Chemistry. (n.d.).
  • Reddit. (2023).
  • ResearchGate. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?
  • University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl)
  • Chemistry Stack Exchange. (2017). Reactivity of benzyl halides towards nucleophilic substitution.
  • The Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf.
  • The Royal Society of Chemistry. (2018). Regioselective C−H Alkenylation of Imidazoles and its Application to the Synthesis of Unsymmetrically Substituted Benzimidazol.
  • Chem-Impex. (n.d.). 1-Benzyl-2-methylimidazole.
  • ChemicalBook. (n.d.). 1-Benzyl-2-methyl-1H-imidazole(13750-62-4)IR1.

Sources

Application Notes & Protocols: Mastering the Crystallization of Imidazole-Aniline Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Precision of Crystal Engineering

In the realms of materials science and drug development, the precise three-dimensional arrangement of atoms within a molecule is not merely a structural detail; it is the very blueprint of its function. For novel imidazole-aniline metal complexes, which stand at the forefront of catalysis, medicinal chemistry, and materials innovation, obtaining high-quality single crystals is the gateway to understanding their properties.[1][2][3] Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for elucidating molecular structure, providing incontrovertible data on bond lengths, angles, and stereochemistry.[1][4]

However, the journey from a synthesized powder to a diffractible single crystal is often a formidable challenge, governed by a delicate interplay of thermodynamics and kinetics. Imidazole and aniline moieties, while offering rich coordination chemistry, introduce complexities such as varied polarity, potential for multiple hydrogen bonding interactions, and conformational flexibility, which can frustrate crystallization attempts.[5][6][7]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple recipes to provide a deep, mechanistic understanding of crystallization. Here, we dissect the causal relationships behind experimental choices, offering robust, self-validating protocols to empower you to rationally design and troubleshoot crystallization experiments for this important class of metal complexes.

The Foundational Principles: Governing Nucleation and Growth

Crystallization is a two-act play: nucleation , the birth of a new crystal, followed by crystal growth , its subsequent expansion.[8][9] Both acts are driven by a state of supersaturation , where the concentration of the complex in solution exceeds its equilibrium solubility.[10] The key to obtaining large, well-ordered single crystals is to control the rate at which the system approaches equilibrium. A slow, carefully controlled process favors the growth of a few large crystals over the rapid precipitation of many small, imperfect microcrystals.[11]

Several critical factors must be manipulated to guide this process:

  • Solvent System: The choice of solvent is paramount. An ideal solvent (or solvent/anti-solvent pair) will dissolve the complex moderately. Overly high solubility requires the removal of a large volume of solvent to achieve supersaturation, while very low solubility can make preparing a stock solution impossible. Hydrogen bonding capabilities of the solvent can also compete with or facilitate the intermolecular interactions necessary for lattice formation.[12][13]

  • Temperature: Temperature directly influences solubility. For most neutral compounds, solubility increases with temperature. This relationship is exploited in slow cooling techniques. Temperature also dictates the rate of solvent evaporation, a key parameter in slow evaporation methods.[14][15]

  • Concentration & Purity: The initial concentration must be high enough to reach supersaturation under the chosen conditions. Crucially, the starting material must be of the highest possible purity, as impurities can act as rogue nucleation sites, leading to a shower of tiny crystals, or inhibit ordered growth altogether.[16][17]

Core Crystallization Protocols: A Practical Guide

There is no universal crystallization technique. The optimal method depends on the specific properties of the imidazole-aniline metal complex. Below are detailed protocols for the most effective and widely used techniques.

Slow Evaporation

This is often the simplest and first method to try. It is best suited for complexes that are moderately soluble and not sensitive to ambient conditions.[13][18]

Causality: Supersaturation is achieved by gradually increasing the concentration of the complex as the solvent slowly evaporates. The slow rate is critical to allow molecules to deposit onto the growing crystal lattice in an ordered fashion.[10][19]

Experimental Protocol:

  • Preparation: Prepare a nearly saturated solution of your complex in a suitable solvent (e.g., ethanol, acetonitrile, or a dichloromethane/heptane mixture). Ensure the complex is fully dissolved, filtering if necessary to remove any particulate matter.

  • Setup: Transfer the solution to a clean, small-volume container with a relatively wide surface area (e.g., a 1-dram vial or a small test tube). Do not use a large flask for a small volume of solution.[19]

  • Evaporation Control: Cover the vial. A common mistake is to leave the vial open, causing rapid evaporation and yielding poor-quality crystals. Instead, cover the vial with parafilm and pierce it with 1-3 small holes using a needle.[11][19] This precisely controls the evaporation rate.

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a bench or a dedicated crystallization cupboard) and leave it undisturbed.

  • Monitoring: Check for crystal growth every 24-48 hours. The process can take anywhere from a few days to several weeks.

Slow_Evaporation_Workflow A Prepare near-saturated solution B Filter solution into a clean vial A->B Ensure purity C Cover vial & pierce with needle B->C Control evaporation D Incubate in a vibration-free area C->D Prevent disturbance E Monitor for crystal growth D->E Patience is key

Workflow for the Slow Evaporation crystallization technique.
Vapor Diffusion

This is arguably the most versatile and controlled method, especially when only small amounts of the complex are available.[12] It involves two solvents: a "good" solvent in which the complex is soluble, and a volatile "anti-solvent" in which it is insoluble.

Causality: The volatile anti-solvent from an outer reservoir slowly diffuses into the drop/vial containing the complex solution. This gradually lowers the overall solubility of the complex in the mixed-solvent system, inducing a slow and controlled path to supersaturation.

Experimental Protocol (Hanging Drop Variation):

  • Reservoir Preparation: Pipette 500-1000 µL of the anti-solvent (e.g., diethyl ether, pentane, hexane) into the reservoir of a VDX plate or a larger vial.

  • Drop Preparation: On a siliconized glass coverslip, mix 1-5 µL of your complex solution (dissolved in a less volatile solvent like dichloromethane, acetonitrile, or toluene) with 1-5 µL of the reservoir solution.

  • Setup: Invert the coverslip and place it over the reservoir, creating a seal with vacuum grease. The drop containing your complex is now hanging in an atmosphere saturated with the anti-solvent vapor.[20]

  • Incubation & Monitoring: Place the sealed plate/vial in a stable environment and monitor for crystal growth over several days.

Vapor_Diffusion_Workflow Setup Outer Vial/Reservoir Contains Anti-solvent (volatile, poor solubility) Inner Vial/Drop Contains Complex in Solvent (less volatile, good solubility) Process Anti-solvent vapor slowly diffuses into the inner vial/drop Setup:f1->Process Diffusion Setup:f3->Process Result Solubility of complex decreases, leading to slow crystallization Process->Result Induces Supersaturation

Principle of the Vapor Diffusion crystallization method.
Solvent Layering (Liquid-Liquid Diffusion)

This technique is effective when a complex is highly soluble in one solvent and nearly insoluble in a miscible anti-solvent.[13][14]

Causality: A less dense anti-solvent is carefully layered on top of a denser solution of the complex. Supersaturation occurs at the interface as the two solvents slowly diffuse into one another. Crystals typically grow at this interface.[10][12]

Experimental Protocol:

  • Preparation: Prepare a concentrated solution of your complex in a dense "good" solvent (e.g., dichloromethane, chloroform).

  • Setup: Use a narrow container like an NMR tube or a thin test tube. Add the complex solution to the tube.

  • Layering: Very carefully and slowly, add a less dense, miscible "anti-solvent" (e.g., hexane, diethyl ether, pentane) down the side of the tube using a syringe or pipette. The goal is to create a distinct layer with a sharp interface, avoiding any mixing.[14][18] A buffer layer of the pure "good" solvent can be added first to further slow diffusion.[13]

  • Incubation: Cap the tube and leave it in an undisturbed location. Do not move the vessel once it is set up.[13]

  • Monitoring: Crystals should form at the interface over 1-5 days.

Solvent_Layering_Workflow A Prepare concentrated solution in a dense solvent B Place solution in a narrow tube A->B C Carefully layer a less dense anti-solvent on top B->C Create sharp interface D Cap and store in a vibration-free area C->D Allow slow diffusion E Crystals form at the solvent interface D->E

Workflow for the Solvent Layering (Liquid-Liquid Diffusion) technique.

Data-Driven Solvent Selection

The selection of a solvent system is the most critical variable. The table below provides empirically successful solvent and anti-solvent combinations for crystallizing metal complexes, which serve as an excellent starting point for imidazole-aniline systems.

Good Solvent (for Complex)Common Anti-Solvent(s)Key Considerations
Dichloromethane (DCM)Hexane, Pentane, Diethyl EtherDCM is volatile; ensure the system is well-sealed for diffusion methods.[12]
AcetonitrileDiethyl Ether, Tetrahydrofuran (THF)Good for moderately polar complexes.
Tetrahydrofuran (THF)Hexane, CyclohexaneTHF can sometimes co-crystallize; be aware of potential solvent disorder in the final structure.
Methanol / EthanolDiethyl Ether, Dioxane, AcetoneExcellent for complexes with hydrogen-bonding capabilities.[13]
Toluene / BenzeneHexane, Pentane, HeptaneGood for less polar, aromatic-rich complexes.
WaterAcetone, Ethanol, IsopropanolSuitable for charged or highly polar water-soluble complexes.[21]

Troubleshooting Common Crystallization Failures

It is more common for initial crystallization attempts to fail than to succeed. A systematic troubleshooting approach is essential.

ObservationPotential Cause(s)Recommended Action(s)
No Crystals, Clear Solution Solution is undersaturated; kinetics are too slow.1. Increase Concentration: Allow some solvent to evaporate before setting up the main experiment.[5] 2. Induce Nucleation: Gently scratch the inside of the vial with a glass rod to create nucleation sites.[5][22] 3. Seeding: If you have any previously formed microcrystals, add a single one to the solution.[12] 4. Change Anti-solvent: Use a "stronger" anti-solvent in which your complex is even less soluble.
"Oiling Out" The concentration is too high, or the cooling/diffusion is too rapid; the complex's melting point may be too low.1. Slow Down: Re-dissolve the oil by gentle heating and allow it to cool much more slowly. For diffusion, use a buffer layer or a less volatile anti-solvent.[5][22] 2. Dilute: Add more of the "good" solvent to reduce the initial concentration.[22] 3. Change Solvent System: The polarity of the solvent may be too close to that of the solute; try a different solvent pair.[5]
Amorphous Powder/Microcrystals Nucleation is too rapid and widespread; the solution is too supersaturated.1. Reduce Concentration: Start with a more dilute solution. 2. Slow Down the Process: Decrease the rate of evaporation (fewer holes), cool more slowly, or use a multi-tube setup to increase the diffusion path length.[13] 3. Use a More Viscous Solvent: High-viscosity solvents can slow diffusion and crystal formation.[23]
Twinned or Aggregated Crystals Crystal growth is too fast in the later stages; multiple nucleation events occurred on the same surface.1. Re-run at a Lower Temperature: This will slow down the growth kinetics.[13] 2. Reduce Concentration: This gives molecules more time to find the correct lattice position. 3. Use a Different Solvent: The solvent can influence which crystal faces grow fastest, affecting the final morphology.[13]

References

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025).
  • Determining factors in the growth of MOF single crystals unveiled by in situ interface imaging. (2025). Nature Communications.
  • Synthesis, Characterization and DNA-Binding Studies of Transition Metal Complexes with Imidazole Ligands. (n.d.). Scientific.Net.
  • Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine. (n.d.). Der Pharma Chemica.
  • Technical Support Center: Refining Purification Techniques for Polar Imidazole Derivatives. (2025). Benchchem.
  • Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. (2026). Oreate AI Blog.
  • Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. (2024). Bentham Science.
  • Guide for crystallization. (n.d.).
  • Getting crystals your crystallographer will treasure: a beginner's guide. (2012). PMC.
  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry.
  • Technical Support Center: Purification of Imidazole Derivatives. (2025). Benchchem.
  • Modeling and Simulation of Crystallization of Metal–Organic Frameworks. (2019). MDPI.
  • Slow Evaporation Method. (n.d.).
  • Coordination chemistry of N,N,4-tris(pyridin-2-ylmethyl)aniline: a novel flexible, multimodal ligand. (n.d.). CrystEngComm (RSC Publishing).
  • Cd(II)-Based Coordination Polymers and Supramolecular Complexes Containing Dianiline Chromophores: Synthesis, Crystal Structures, and Photoluminescence Properties. (2025). MDPI.
  • Synthesis, crystal structure and properties of poly[di-μ3-chlorido-di-μ2-chlorido-bis[4-methyl-N-(pyridin-2-ylmethylidene)aniline]dicadmium(II)]. (2024). IUCr Journals.
  • Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. (2025). ResearchGate.
  • Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. (2025). PubMed.
  • How does a solvent affect the crystallization process of coordination compounds? (2012). ResearchGate.
  • Tuning the Size of Metal-Organic Framework Crystals by Decoupling Nucleation and Growth Processes. (2018). RSC Blogs.
  • Growing Crystals. (n.d.). MIT.
  • How to crystallize your sample. (2026). KU Leuven X-ray Core.
  • Coordination polymers and discrete complexes of Ag(I)- N -(pyridylmethylene)anilines: Synthesis, crystal structures and photophysical properties. (2017). ResearchGate.
  • Sample Preparation – EAS X-Ray Diffraction Laboratory. (n.d.). University of Alberta.
  • Crystal Growth of Metal–Organic Framework-5 around Cellulose-Based Fibers Having a Necklace Morphology. (2019). ACS Omega.
  • Producing a single crystal of metal complexes? (n.d.). ECHEMI.
  • Sample Submission, Single Crystal X-ray Diffraction. (n.d.). Purdue University.
  • Crystallization Guide. (n.d.). IMSERC.
  • Advice for Crystallization. (n.d.). Universität Potsdam.
  • Understanding and controlling the nucleation and growth of metal–organic frameworks. (2023). Chemical Society Reviews (RSC Publishing).
  • I would like to know about how can crystallization of metal complexes take place? (2019). ResearchGate.
  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
  • How can I get a Single crystal for metal complex? (2015). ResearchGate.
  • Crystallisation Techniques. (2006).
  • New conductive molecular composites: aniline derivatives as guest molecules encapsulated and polymerized within the channels of the host 3D-coordination polymers. (n.d.). Journal of Materials Chemistry (RSC Publishing).
  • Preventing oxidation of the aniline group during complexation. (n.d.). Benchchem.
  • Sitting Drop Vapor Diffusion. (n.d.). Hampton Research.
  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.
  • Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method. (2020). Dalton Transactions (RSC Publishing).
  • A systematic study of the crystallisation products of a series of diacids with imidazole derivatives. (n.d.). The Royal Society of Chemistry.
  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. (2022). PMC.
  • Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base for Antimicrobial Applications and UV. (2022). Semantic Scholar.

Sources

catalytic applications of 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline transition metal complexes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Applications of 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline Transition Metal Complexes

Executive Summary

This technical guide details the synthesis, characterization, and catalytic utility of transition metal complexes bearing the bidentate N,N-donor ligand This compound (abbreviated herein as L-MeImBn ). This ligand represents a sterically modulated variant of the classic 2-aminobenzylimidazole scaffold. The introduction of a methyl group at the C2 position of the imidazole ring provides critical steric bulk proximal to the metal center, significantly influencing catalytic performance in ethylene oligomerization (Nickel) and biomimetic oxidation (Copper/Iron).

Key Applications:

  • Nickel-Catalyzed Ethylene Oligomerization: High-activity production of linear alpha-olefins (LAOs).

  • Biomimetic Oxidation: Copper-mediated C-H activation and alcohol oxidation.

Ligand Design & Structural Rationale

The ligand L-MeImBn features a "hemi-labile" N^N coordination motif comprising a hard amine donor (aniline -NH₂) and an intermediate/soft imidazole nitrogen donor (N3). The methylene bridge introduces conformational flexibility, allowing the ligand to adapt to various coordination geometries (square planar for Ni(II)/Pd(II), tetrahedral for Cu(I)/Zn(II)).

Structural Advantages:

  • Steric Modulation (2-Methyl Group): The methyl substituent at the imidazole C2 position exerts steric pressure on the axial coordination sites of the metal center. In olefin polymerization, this retards chain transfer (beta-hydride elimination), favoring higher molecular weight oligomers compared to the unsubstituted parent ligand.

  • Electronic Tuning: The electron-rich imidazole ring stabilizes cationic metal species, crucial for electrophilic catalysis.

Synthesis Protocols

Ligand Synthesis: this compound

Reaction Scheme:

  • N-Alkylation: 2-Nitrobenzyl bromide + 2-Methylimidazole → 1-(2-Nitrobenzyl)-2-methylimidazole.

  • Reduction: 1-(2-Nitrobenzyl)-2-methylimidazole → 2-((2-Methylimidazol-1-yl)methyl)aniline.

Detailed Protocol:

  • Step 1: N-Alkylation [1]

    • Dissolve 2-methylimidazole (10 mmol) and K₂CO₃ (20 mmol) in dry acetonitrile (50 mL).

    • Add 2-nitrobenzyl bromide (10 mmol) dropwise at 0°C.

    • Reflux the mixture for 12 hours under nitrogen.

    • Filter off the inorganic salts and evaporate the solvent.

    • Purify the residue by column chromatography (SiO₂, EtOAc/Hexane 1:1) to yield 1-(2-nitrobenzyl)-2-methylimidazole as a yellow solid.

  • Step 2: Reduction

    • Dissolve the nitro-intermediate (5 mmol) in ethanol (30 mL).

    • Add 10% Pd/C (10 wt%) and hydrazine hydrate (20 mmol) or use H₂ gas (1 atm).

    • Reflux for 4 hours (hydrazine) or stir at RT for 12 hours (H₂).

    • Filter through Celite to remove the catalyst.

    • Evaporate the solvent to obtain the target ligand L-MeImBn as a pale yellow oil/solid.

    • Yield: Typically 75-85%.

    • Characterization: ¹H NMR (CDCl₃): δ ~3.8 (s, 2H, NH₂), 5.1 (s, 2H, CH₂), 2.4 (s, 3H, Me).

Complex Synthesis: [Ni(L-MeImBn)Br₂]

Protocol:

  • Dissolve NiBr₂(DME) (dimethoxyethane adduct, 1.0 mmol) in dry CH₂Cl₂ (10 mL) under an inert atmosphere (Glovebox or Schlenk line).

  • Add a solution of L-MeImBn (1.0 mmol) in CH₂Cl₂ (5 mL) dropwise.

  • Stir the mixture at room temperature for 12 hours. A precipitate typically forms.

  • Add diethyl ether (20 mL) to complete precipitation.

  • Filter the solid, wash with ether (3 x 10 mL), and dry under vacuum.

    • Product: Paramagnetic green/brown powder.

    • Yield: >90%.[2]

Application 1: Nickel-Catalyzed Ethylene Oligomerization

This system mimics the industrial SHOP (Shell Higher Olefin Process) catalysts but utilizes a robust N^N ligand framework. The complex requires activation with an organoaluminum cocatalyst (e.g., MAO or Et₂AlCl) to generate the active cationic species [Ni(L-MeImBn)-R]⁺.

Catalytic Mechanism

The active species coordinates an ethylene monomer. Migratory insertion into the Ni-C bond extends the chain. The steric bulk of the 2-methyl group on the imidazole ring hinders the associative displacement of the growing chain and retards beta-hydride elimination, effectively tuning the distribution of alpha-olefins produced (Schulz-Flory distribution).

DOT Diagram: Catalytic Cycle

EthyleneOligomerization Precatalyst Precatalyst [Ni(L)Br2] ActiveSpecies Active Cationic Species [Ni(L)-R]+ Precatalyst->ActiveSpecies + MAO/Et2AlCl - Al-Br species Coordination Ethylene Coordination [Ni(L)(C2H4)-R]+ ActiveSpecies->Coordination + C2H4 Insertion Migratory Insertion (Chain Growth) Coordination->Insertion Insertion->Coordination Repeat for Growth Elimination Beta-Hydride Elimination (Chain Transfer) Insertion->Elimination Chain Transfer Elimination->ActiveSpecies - Product + H-Ni species Product Alpha-Olefin Product (C4, C6, C8...) Elimination->Product

Figure 1: Mechanism of Nickel-catalyzed ethylene oligomerization using L-MeImBn.

Experimental Protocol

Materials:

  • Catalyst: [Ni(L-MeImBn)Br₂] (5-10 µmol).

  • Cocatalyst: MAO (Methylaluminoxane) or EASC (Ethylaluminum sesquichloride). Al/Ni ratio = 500-1000.

  • Solvent: Dry Toluene (100 mL).

  • Gas: Polymerization-grade Ethylene (99.95%).

Procedure:

  • Reactor Prep: Heat a 250 mL stainless steel autoclave to 120°C under vacuum for 1 hour to remove moisture. Cool to reaction temperature (e.g., 30°C).

  • Charging: Under ethylene atmosphere, inject toluene (80 mL) and the required amount of cocatalyst (MAO).

  • Initiation: Inject the catalyst solution (dissolved in 20 mL toluene) into the reactor.

  • Reaction: Immediately pressurize with ethylene (e.g., 20 bar) and maintain constant pressure. Stir at 1000 rpm.

    • Exotherm: Monitor temperature; use internal cooling coils to maintain isothermality.

  • Quenching: After 30-60 minutes, stop the stirrer and vent the ethylene. Quench the mixture with acidified ethanol (10% HCl in EtOH).

  • Analysis: Take a sample of the liquid phase for GC/FID analysis to determine oligomer distribution (C4-C20 fractions). Filter the solid polymer (if any), dry, and weigh.

Typical Performance Metrics
ParameterValue RangeNotes
Activity 10⁵ - 10⁶ g/(mol Ni·h)Highly active compared to pyridine-amine analogs.
Selectivity (C4-C10) > 80%Follows Schulz-Flory distribution.
Polymer (PE) < 5 wt%Low solid polymer formation due to steric control.
Alpha-Olefin Purity > 95%High selectivity for terminal double bonds.

Application 2: Biomimetic Oxidation (Copper)

Copper complexes of L-MeImBn serve as models for copper-containing enzymes (e.g., Galactose Oxidase), capable of activating molecular oxygen or peroxides for organic oxidations.

Protocol: Aerobic Oxidation of Benzyl Alcohol

Catalyst: [Cu(L-MeImBn)Cl₂] or generated in situ from CuCl and Ligand. Oxidant: TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (co-catalyst) + Air/O₂.

Procedure:

  • In a 25 mL round-bottom flask, mix L-MeImBn (0.05 mmol) and CuCl (0.05 mmol) in acetonitrile (5 mL). Stir for 10 min to form the complex (solution turns colored).

  • Add TEMPO (0.05 mmol), N-Methylimidazole (base, 0.1 mmol), and Benzyl Alcohol (1.0 mmol).

  • Connect an O₂ balloon or bubble air through the solution.

  • Stir at room temperature for 6-12 hours.

  • Monitor by TLC or GC-MS.

    • Product: Benzaldehyde.

    • Yield: Typically >90% conversion with >98% selectivity for aldehyde (no over-oxidation to acid).

References

  • Synthesis of Benzyl-Imidazole Ligands

    • Source: PubChem Compound Summary for 2-(imidazol-1-ylmethyl)
    • URL:[Link] (Representative scaffold).

  • Nickel Catalysts in Ethylene Oligomerization

    • Title: "Nickel complexes bearing 2-(1H-benzimidazol-2-yl)
    • Source: Comptes Rendus Chimie.
    • URL:[Link]

  • Biomimetic Copper Oxidation

    • Title: "Copper-Promoted Functionalization of Organic Molecules: from Biologically Relevant Cu/O2 Model Systems to Organometallic Transformations."[3]

    • Source: Chemical Reviews (via NCBI).
    • URL:[Link]

  • General N^N Ligand Synthesis (Radziszewski Reaction)

    • Title: "Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives."[1]

    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Aniline Stability in Ligand Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Preventing Oxidative Degradation of Aniline Derivatives Ticket Priority: High (Impact on Yield & Purity)

Welcome to the Aniline Stability Support Portal

As Senior Application Scientists, we understand that aniline-based ligands are the workhorses of modern coordination chemistry and drug discovery. However, their electron-rich nature makes them susceptible to Single Electron Transfer (SET) oxidation, leading to "tarring," yield loss, and catalyst poisoning.

This guide provides self-validating protocols to arrest oxidation at the mechanistic level during synthesis and purification.

Module 1: The Mechanistic Basis (Why is my reaction turning black?)

Diagnosis: If your clear/yellow reaction mixture turns dark brown, green, or black upon exposure to air or silica, you are witnessing radical cation polymerization .

The Mechanism: Anilines are electron donors.[1] In the presence of oxidants (O₂, high-valent metals, or even acidic silica gel), the lone pair on the nitrogen atom loses an electron, forming a radical cation. This species is highly reactive and undergoes head-to-tail coupling to form hydrazobenzene or quinone-imine type species, eventually polymerizing into "Aniline Black."

Visualization: The Oxidative Cascade The following diagram illustrates the pathway from a monomeric aniline to the degradation products that ruin your yield.

AnilineOxidation Aniline Aniline Monomer (Electron Rich) Radical Aniline Radical Cation (Highly Reactive) Aniline->Radical -1e⁻ (Oxidation) (O₂, Metal, Acid) Dimer Dimerization (Head-to-Tail / Head-to-Head) Radical->Dimer Coupling Polymer Polyaniline / Tars (Black Precipitate) Dimer->Polymer Chain Propagation Quinone Quinone Imine (Colored Impurity) Dimer->Quinone Further Oxidation

Figure 1: Mechanistic pathway of aniline degradation via Single Electron Transfer (SET).

Module 2: Strategic Protection (Synthesis Phase)

Issue: "My aniline degrades during the core coupling reaction." Solution: Deactivate the ring. If the aniline nitrogen is not the reacting center in the current step, it must be protected.

Decision Matrix: Selecting the Right Protecting Group Do not choose randomly. Select based on the electronic deactivation required and the deprotection conditions your ligand backbone can survive.

Protecting GroupElectronic EffectStability (Oxidants)DeprotectionBest Use Case
Acetyl (Ac) Moderate DeactivationHighAcid/Base HydrolysisGeneral synthesis; survives mild oxidants.
Boc (tert-butyl carbamate) Weak DeactivationModerateAcid (TFA/HCl)When product is base-sensitive.
Trifluoroacetyl (TFA) Strong DeactivationVery High Mild Base (K₂CO₃/MeOH)High-risk oxidations (e.g., KMnO₄, nitrations).
Cbz (Carboxybenzyl) Weak DeactivationHighH₂/Pd or Strong AcidWhen orthogonal removal to Boc is needed.

Protocol: Trifluoroacetylation for Maximum Stability Use this when your synthesis involves strong oxidants or high temperatures.

  • Dissolution: Dissolve aniline (1.0 equiv) in dry DCM (0.2 M) under N₂.

  • Base Addition: Add Pyridine (1.5 equiv). Note: Pyridine acts as an HCl scavenger.

  • Acylation: Cool to 0°C. Add Trifluoroacetic Anhydride (TFAA) (1.2 equiv) dropwise.

    • Checkpoint: Fumes are evolved.[2] Ensure proper venting.[2][3]

  • Workup: Wash with 1M HCl (to remove pyridine) -> NaHCO₃ -> Brine.

  • Result: The resulting trifluoroacetanilide is electron-deficient and highly resistant to oxidative coupling.

Module 3: Process Control (Purification Phase)

Issue: "My product was clean by TLC, but turned black on the silica column." Root Cause: Silica gel is slightly acidic (pH 4-5). This acidity protonates the aniline, but surface-bound metals (impurities in silica) or trapped O₂ can facilitate SET oxidation on the solid phase.

Troubleshooting Protocol: The "Buffered Silica" Technique Standard silica chromatography is fatal for sensitive anilines. You must neutralize the stationary phase.

Step-by-Step Guide:

  • Slurry Preparation: Prepare your eluent system (e.g., Hexane/Ethyl Acetate).[4]

  • Doping: Add 1% v/v Triethylamine (Et₃N) to the solvent mixture.

    • Why? Et₃N binds to the acidic silanol (Si-OH) sites, blocking them and creating a slightly basic environment that stabilizes the free aniline.

  • Column Packing: Slurry pack the column with this Et₃N-doped solvent.

  • Flushing: Flush the column with 2-3 column volumes of the doped solvent before loading your sample.

    • Validation: The heat of neutralization (column getting warm) confirms the Et₃N is neutralizing the acid sites.

  • Elution: Run the column. You may remove Et₃N from the eluent after the product has started eluting, or keep it throughout (0.5% is usually sufficient for maintenance).

Module 4: Environmental Control (Inert Atmosphere)

Issue: "How do I remove oxygen efficiently without expensive equipment?" Solution: The Freeze-Pump-Thaw cycle is the gold standard for degassing solvents used with highly sensitive anilines (e.g., electron-rich diamines).

Protocol: Freeze-Pump-Thaw (FPT) Required for: Buchwald-Hartwig couplings, Pd-catalyzed steps, or long-term storage of aniline solutions.

  • Seal: Place solvent/solution in a Schlenk flask. Close the stopcock.

  • Freeze: Submerge the flask in liquid nitrogen (LN₂) until the solvent is solid.

    • Safety: Ensure the flask is under static vacuum or nitrogen before freezing to prevent condensing liquid O₂ (explosion hazard).[2][5][6]

  • Pump: Open the stopcock to high vacuum (0.1 mmHg) for 5–10 minutes.

    • Mechanism:[6][7][8][9][10][11] This removes gas from the headspace.[5][6][9]

  • Thaw: Close the stopcock. Remove from LN₂ and thaw in a warm water bath.

    • Mechanism:[6][7][8][9][10][11] Dissolved gases bubble out of the liquid into the vacuum headspace.[9]

  • Repeat: Perform cycles 2–4 three times.

  • Backfill: Backfill with Argon or N₂.

Workflow Visualization: Safe Handling

HandlingWorkflow Start Start: Sensitive Aniline Synthesis Solvent Solvent Prep: Freeze-Pump-Thaw x3 Start->Solvent Reaction Reaction: Positive N2/Ar Pressure Solvent->Reaction Workup Workup: Degassed Solvents Reaction->Workup Purification Purification: Et3N-Buffered Silica Workup->Purification Storage Storage: Solid state, < -20°C, under Ar Purification->Storage

Figure 2: Critical workflow checkpoints for maintaining aniline integrity.

Frequently Asked Questions (FAQs)

Q: Can I use rotary evaporation for air-sensitive anilines? A: Yes, but with caution. The vacuum pump often pulls air through the system if not perfectly sealed.

  • Fix: Backfill the rotavap with Nitrogen immediately after evaporation stops. Do not let it sit under ambient air.

Q: My aniline is an oil and turns dark in the freezer. How do I store it? A: Oils have high surface area and oxidize rapidly.

  • Fix: Convert the aniline to its HCl or Tosylate salt . The protonated ammonium salt is an oxidation-resistant solid.

  • Protocol: Dissolve amine in Et₂O, add 2M HCl in Et₂O. Filter the white precipitate. Store the salt indefinitely. Free-base it (NaHCO₃ wash) immediately before the next step.

Q: Does the metal catalyst affect oxidation? A: Absolutely. Trace Copper (Cu) or Iron (Fe) are potent oxidation catalysts for anilines.

  • Fix: Use high-purity reagents (99.99% trace metals basis) or add a metal scavenger (e.g., QuadraPure™) post-reaction if you suspect metal contamination is accelerating degradation.

References
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Authoritative source on Acetyl/Boc/TFA stability).

  • Gospodinova, N., & Terlemezyan, L. (1998). Conducting polymers prepared by oxidative polymerization: polyaniline. Progress in Polymer Science, 23(8), 1443-1484. (Mechanism of aniline oxidation/polymerization).[7][8]

  • Wipf, P. (2014).[3] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.[3] (Standard operating procedures for Freeze-Pump-Thaw).

  • ResearchGate Community. (2015). Is it possible to purify imine using column chromatography? (Practical consensus on Triethylamine buffering).

Sources

Technical Support Center: Purification of 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline

[1]

Case ID: PUR-IMD-ANL-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Technical Overview & Chemical Profile

Welcome to the purification support center. You are working with This compound , a bifunctional intermediate containing both a primary aniline and a basic imidazole ring.[1] This dual-basic nature presents unique challenges in isolation, particularly regarding solubility and "oiling out" phenomena.[1]

  • Chemical Structure: An ortho-substituted aniline with a methylene bridge linking to the N1-position of 2-methylimidazole.[1]

  • Key Properties:

    • Basicity: Contains two basic centers.[1] The imidazole nitrogen (N3) has a pKa ~7.8, and the aniline nitrogen has a pKa ~4.6.

    • Polarity: Moderately polar due to the imidazole, but lipophilic enough (benzyl group) to be soluble in organic solvents (DCM, EtOAc).

    • Common Impurities: Unreacted 2-methylimidazole (highly water-soluble), 2-nitrobenzyl halides (if synthesized via nitro-reduction), and oxidation byproducts (azo/azoxy dimers).[1]

Troubleshooting Guide (Q&A)

Issue 1: "My crude product is a dark, sticky oil and won't crystallize."

Diagnosis: This is the most common issue with benzyl-imidazoles.[1] The "oil" is often a supersaturated melt containing trace solvents or impurities (like unreacted benzyl halide) that depress the melting point.

Solution Protocol: Do not attempt to scrape it immediately. Follow this "Nucleation Trigger" workflow:

  • Solvent Swap: Dissolve the oil in a minimal amount of Ethyl Acetate (EtOAc) .

  • Anti-solvent Addition: Add Hexanes or Heptane dropwise until the solution turns slightly cloudy.

  • Seed & Scratch: If you have a seed crystal, add it now. If not, take a glass rod and vigorously scratch the inner wall of the flask at the interface of the liquid and air.[1]

  • The "Freezer Trick": If it remains an oil, place the flask in a freezer (-20°C) overnight. Many imidazole derivatives crystallize slowly at low temperatures.

Expert Insight: If the free base refuses to solidify, convert it to a salt. The Dihydrochloride or Oxalate salt is almost guaranteed to be a solid. Dissolve the oil in Et2O and add 2M HCl in Et2O. Filter the resulting precipitate.[2][3]

Issue 2: "I cannot get rid of the excess 2-methylimidazole starting material."

Diagnosis: 2-Methylimidazole is used in excess during alkylation.[1] While water-soluble, it can "drag" into the organic layer if the extraction solvent is too polar (e.g., DCM/MeOH) or if the aqueous layer is saturated with brine.

Solution Protocol: Use the Copper(II) Scavenge method (High Specificity).

  • Dissolve your crude in DCM or EtOAc .[1]

  • Wash the organic layer with 10% aqueous Copper(II) Sulfate (CuSO₄) .[4]

    • Mechanism:[2][3][5][6][7][8][9] Imidazoles form a highly stable, deep-blue water-soluble complex with Copper(II).[1]

  • Repeat until the aqueous layer no longer turns blue/purple.

  • Wash once with dilute aqueous ammonia (to remove residual copper) and then brine.

Issue 3: "The product has a reddish/brown color."

Diagnosis: Anilines are prone to air oxidation, forming colored quinoid or azo impurities.

Solution Protocol: Perform a Reductive Recrystallization :

  • Dissolve the crude in boiling Ethanol (95%) .

  • Add a pinch (approx. 1-2% w/w) of Sodium Dithionite (Na₂S₂O₄) or activated charcoal.

  • Hot filter the solution through Celite to remove the charcoal/salts.

  • Allow to cool slowly.[1] The dithionite prevents oxidation during the heating process.

Detailed Purification Protocols

Method A: Acid-Base Extraction (Primary Purification)

Best for removing non-basic impurities (e.g., unreacted halides).[1]

Reagents: 1M HCl, 2M NaOH, DCM, Brine.

  • Dissolution: Dissolve crude residue in DCM (10 mL/g).

  • Acid Extraction: Extract the organic layer with 1M HCl (3 x 15 mL).

    • Logic: The product (and imidazole impurity) will protonate and move to the aqueous phase. Neutral impurities (nitro compounds, halides) stay in DCM.

  • Discard Organic Layer: (Check TLC first to ensure product is in the aqueous phase).

  • Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to >10 using 2M NaOH . The product will precipitate or oil out.

  • Re-extraction: Extract the cloudy aqueous mixture with DCM (3 x 20 mL).

  • Drying: Dry combined organics over Na₂SO₄ and concentrate.

Method B: Recrystallization (Final Polishing)

Best for obtaining analytical grade solid.[1]

Solvent System: Toluene (High recovery) or EtOAc/Hexanes (Standard).

  • Place crude solid in a flask equipped with a reflux condenser.

  • Add Toluene (approx. 5 mL/g) and heat to reflux.

  • If insoluble material remains (salts), filter hot.[1]

  • If fully soluble, remove from heat and let cool to Room Temperature (RT) on a cork ring. Do not disturb.

  • Once at RT, move to an ice bath for 1 hour.

  • Filter crystals and wash with cold Hexanes.

Decision Tree & Workflow Visualization

The following diagram illustrates the logical flow for purifying the crude reaction mixture.

PurificationWorkflowStartCrude Reaction MixtureCheckStatePhysical State?Start->CheckStateSolidSolid CrudeCheckState->SolidCrystallineOilOily/Gum CrudeCheckState->OilSticky/OilImpurityCheckCheck Impurities (TLC/NMR)Excess 2-Me-Im?Solid->ImpurityCheckOil->ImpurityCheckCuWashCopper(II) Sulfate Wash(Removes Imidazole)ImpurityCheck->CuWashYes (Excess Imidazole)AcidBaseAcid-Base Extraction(Removes Neutral Impurities)ImpurityCheck->AcidBaseNo (General Impurities)CuWash->AcidBaseOrganic LayerCrystRecrystallization(Toluene or EtOAc/Hex)AcidBase->CrystIf SolidSaltFormSalt Formation(HCl or Oxalate)AcidBase->SaltFormIf Persistent OilFinalPure Product(>98% Purity)Cryst->FinalSaltForm->Final

Caption: Figure 1. Logical decision tree for the purification of this compound, prioritizing impurity removal followed by physical state management.

Quantitative Data: Solvent Selection Table

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Water LowInsolublePoor Product is lipophilic; good for washing away impurities.[1]
Ethanol (EtOH) HighModerateGood often requires water as anti-solvent (EtOH:H₂O 9:1).
Ethyl Acetate HighModerateExcellent Best general solvent; use Hexane as anti-solvent.[1]
Toluene HighLowHigh Purity Produces high-quality crystals; higher boiling point allows better impurity rejection.[1]
Dichloromethane Very HighHighPoor Too soluble; product will not crystallize effectively.[1]

References

  • PubChem Compound Summary . 2-(2-methylimidazol-1-yl)aniline Derivatives. National Center for Biotechnology Information.[1] Available at: [Link]

  • University of Rochester, Department of Chemistry . Not Voodoo: Workup and Purification Guides (Copper Sulfate Wash for Amines). Available at: [Link]

  • Organic Chemistry Portal . Synthesis of Benzimidazoles and Related Compounds. Available at: [Link]

troubleshooting low yield in reduction of 2-((2-methylimidazol-1-yl)methyl)nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized technical support resource designed for researchers encountering difficulties with the reduction of 2-((2-methylimidazol-1-yl)methyl)nitrobenzene .

Role: Senior Application Scientist | Department: Process Chemistry & Catalysis Support

Executive Summary & Molecule Analysis

The Challenge: Reducing the nitro group in 2-((2-methylimidazol-1-yl)methyl)nitrobenzene to its corresponding aniline is deceptively simple. While standard nitro-reduction protocols exist, this specific substrate presents a "perfect storm" of three chemical liabilities that frequently lead to low isolated yields (<40%):

  • Catalyst Poisoning: The basic imidazole nitrogen (N3) coordinates strongly to noble metal surfaces (Pd, Pt), arresting catalytic turnover.

  • Amphoteric Solubility: The product contains both an aniline and an imidazole moiety. It is highly soluble in aqueous acidic and neutral media, leading to massive losses during standard aqueous workups.

  • Benzylic Instability: The C–N bond connecting the benzene ring and the imidazole is benzylic. Aggressive hydrogenation (high temperature/pressure) can trigger hydrogenolysis, cleaving the molecule into o-toluidine and 2-methylimidazole.

This guide provides targeted troubleshooting to navigate these pitfalls.

Diagnostic Workflow

Before altering your protocol, identify the failure mode using this logic tree.

Troubleshooting Start Low Yield Observed CheckTLC Check TLC/LCMS of Crude Reaction Mix Start->CheckTLC SM_Present Starting Material (SM) Remains CheckTLC->SM_Present Significant SM Clean_Rxn Reaction Clean (SM Consumed) CheckTLC->Clean_Rxn No SM Impurities New Spots/Cleavage CheckTLC->Impurities Complex Mixture Poisoning Diagnosis: Catalyst Poisoning SM_Present->Poisoning Action1 Action: Switch to Fe/AcOH or Increase Catalyst Loading Poisoning->Action1 Workup_Issue Diagnosis: Product lost to Aqueous Layer Clean_Rxn->Workup_Issue Action2 Action: Adjust pH > 12 Use DCM/IPA extraction Workup_Issue->Action2 Cleavage Diagnosis: Benzylic C-N Hydrogenolysis Impurities->Cleavage Action3 Action: Lower Pressure/Temp or use Chemical Reduction Cleavage->Action3 caption Figure 1: Diagnostic logic for yield loss in imidazole-nitrobenzene reduction.

Troubleshooting Guides & FAQs

Issue 1: The Reaction Stalls (Catalyst Poisoning)

Symptom: The reaction starts but stops at 50-60% conversion. Adding more hydrogen pressure does not help. Root Cause: The imidazole ring is a "soft" base that binds irreversibly to "soft" metals like Palladium (Pd). This blocks the active sites required for H2 adsorption.

Q: Can I still use catalytic hydrogenation? A: Yes, but you must modify the conditions to prevent coordination:

  • Protonation Strategy: Run the reaction in acidic solvent (e.g., Ethanol with 1.5 eq. HCl or Acetic Acid).[1][2][3] Protonating the imidazole nitrogen (

    
    ) prevents it from binding to the metal.
    
  • Change Metal: Switch from Pd/C to Pt/C (Platinum on Carbon) or Raney Nickel . Platinum is generally more resistant to amine poisoning than Palladium.

Q: What is the alternative if hydrogenation fails completely? A: Switch to Chemical Reduction . Iron powder in acetic acid is the "Gold Standard" for this specific substrate because iron is not poisoned by the imidazole ring and the mild conditions prevent benzylic cleavage.

Issue 2: Low Isolated Yield (Workup & Solubility)

Symptom: LCMS shows 100% conversion, but after extraction, I recover only 20% mass. Root Cause: The product, 2-((2-methylimidazol-1-yl)methyl)aniline, is a diamine.

  • pH < 8: Both nitrogens are protonated (dication). Highly water-soluble.[4]

  • pH 8-10: The aniline is free base, but the imidazole may still be partially protonated or hydrogen-bonded to water.

  • Partition Coefficient: Even the neutral molecule is polar. Standard Ethyl Acetate/Water extraction often fails.

Q: How do I recover the product from the aqueous phase? A: Follow this "Salting-Out" Protocol:

  • Basify Aggressively: Adjust the aqueous layer to pH 12-14 using NaOH. Do not use bicarbonate (pH ~8 is insufficient).

  • Saturate with Salt: Add solid NaCl until the solution is saturated. This disrupts hydrogen bonding and forces the organic product out ("Salting out").

  • Solvent Switch: Do not use Ethyl Acetate (it hydrolyzes at pH 14). Use Dichloromethane (DCM) or a mixture of CHCl3/Isopropanol (3:1) . The alcohol helps extract the polar amine.

Issue 3: Impurity Formation (Benzylic Cleavage)

Symptom: LCMS shows a peak corresponding to o-toluidine (mass = 107) or 2-methylimidazole (mass = 82). Root Cause: The C-N bond connecting the benzene and imidazole is "benzylic." Under vigorous hydrogenation conditions (especially with Pd/C at >40°C or >50 psi), this bond can undergo hydrogenolysis.

Q: How do I prevent cleavage? A:

  • Stop Heating: Perform hydrogenation at Room Temperature (20-25°C).

  • Poison the Catalyst Intentionally: If using Pd/C, add a trace of thiophene or use a "poisoned" catalyst like Lindlar's catalyst (though this is slow for nitro reduction).

  • Best Fix: Switch to the Iron/Acetic Acid method (Method B below), which is chemically incapable of cleaving non-activated C-N bonds.

Validated Experimental Protocols

Method A: Catalytic Hydrogenation (Optimized)

Best for: Clean crude, large scale, when workup volume must be minimized.

  • Setup: In a pressure vessel, dissolve 1.0 eq of substrate in Methanol .

  • Additive: Add 2.0 eq of Acetic Acid . (Crucial: This protonates the imidazole to prevent catalyst poisoning).

  • Catalyst: Add 5 wt% Pt/C (Platinum on Carbon). Note: Pt is preferred over Pd to minimize benzylic cleavage.

  • Reaction: Hydrogenate at 30 psi (2 bar) H2 pressure at 25°C for 4-6 hours.

  • Workup: Filter catalyst over Celite. Concentrate filtrate.

  • Neutralization: Dissolve residue in water. Basify to pH > 12 with 2M NaOH. Extract 3x with DCM .

Method B: Iron-Mediated Reduction (Robust)

Best for: High reliability, avoiding cleavage, small-to-medium scale.

  • Setup: Dissolve 1.0 eq of substrate in Ethanol/Water (4:1) .

  • Reagents: Add 5.0 eq of Iron Powder (fine mesh) and 0.5 eq of Ammonium Chloride (or 5 eq Acetic Acid).

  • Reaction: Heat to Reflux (80°C) with vigorous stirring for 2 hours.

    • Mechanism:[5] Fe oxidizes to Fe(II)/Fe(III), donating electrons to reduce -NO2 to -NH2.

  • Workup (Critical Step):

    • Cool to room temperature.

    • Basify with saturated

      
       or NaOH to pH 10.
      
    • Filter the iron sludge through a Celite pad. Wash the pad copiously with Methanol or DCM (The product sticks to the iron oxides).

    • Concentrate filtrate and extract as described in Issue 2.

Data Comparison: Method Selection

FeaturePd/C HydrogenationPt/C + Acid HydrogenationFe / AcOH Reduction
Reaction Speed Fast (if not poisoned)MediumFast
Yield (Typical) 20-40% (Variable)75-85%85-95%
Risk of Poisoning HighLowNone
Risk of Cleavage HighLowNone
Workup Difficulty Easy (Filter & Evap)Medium (Requires Base)Hard (Iron Sludge)
Recommendation Avoid Good for Scale-up Best for Reliability

References

  • Catalyst Poisoning by Nitrogen Heterocycles

    • Maity, T., et al. (2021). "Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst." New Journal of Chemistry. (Discusses N-doped carbon to prevent poisoning).

  • Iron Reduction Protocols

    • Vogel, A.I. Textbook of Practical Organic Chemistry. Section: Reduction of Nitro Compounds to Amines. (Standard reference for Fe/AcOH reductions).
    • Kumar, R., et al. (2019). "Nitro reduction strategies in the presence of sensitive functionalities." Journal of Organic Chemistry.

  • Hydrogenolysis of Benzylic Amines

    • Rylander, P. N. (1967).[2] Catalytic Hydrogenation over Platinum Metals. Academic Press. (Authoritative text on catalyst choice and side reactions).

Sources

optimizing crystal growth conditions for 2-methylimidazole based coordination polymers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methylimidazole Coordination Polymers (ZIF-8 & Analogues)

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Optimization of Crystal Growth, Phase Purity, and Activation Protocols

Introduction: The Kinetic Landscape of ZIF-8

Welcome to the Technical Support Center. You are likely here because your 2-methylimidazole (2-mIm) based framework (typically ZIF-8) is exhibiting polydispersity, amorphous phases, or surface area loss upon activation.

Unlike rigid zeolite synthesis, ZIF-8 formation is a rapid coordination equilibrium driven by the deprotonation of 2-mIm (pKa ~14.2). The "Self-Validating" protocols below rely on controlling the Nucleation-to-Growth Ratio (N/G) .

  • High N/G: Fast nucleation

    
     Small crystals (Nanocrystals).
    
  • Low N/G: Slow nucleation

    
     Large crystals (Microcrystals).
    

Module 1: Crystal Size Engineering (The N/G Ratio)

User Query: "My crystals are too large (>1 µm) for intracellular drug delivery, or too small (<50 nm) for distinct separation. How do I tune the size deterministically?"

Technical Insight: Crystal size is dictated by the competition between ligand deprotonation and coordination. In methanol (MeOH), this is fast. In water, it is slower and pH-dependent. To control size, you must manipulate the Zinc:Linker Molar Ratio and the Modulator Concentration .

The "Golden Rule" of ZIF-8 Sizing:



Troubleshooting & Optimization Table
Target SizeSolvent SystemZn : 2-mIm RatioModulator StrategyMechanism
< 100 nm Methanol1 : 8 (or higher)NoneHigh ligand excess drives rapid deprotonation & massive nucleation burst [1].
200 - 500 nm Water (DI)1 : 40 to 1:70NoneWater suppresses deprotonation; massive linker excess is required to force nucleation [2].
1 µm - 50 µm Methanol/DMF1 : 2 to 1 : 4Sodium Formate (1-2 eq)Formate acts as a monodentate competitor, capping nuclei and slowing growth (Ostwald Ripening) [3].

Self-Validating Check:

  • Nano-synthesis: Solution must turn "milky" (Tyndall effect) within <5 seconds of mixing. If it takes >1 minute, your ratio is too low, and particles will be polydisperse.

  • Micro-synthesis: Solution should remain clear for minutes to hours. Early cloudiness indicates failure of the modulator to suppress nucleation.

Module 2: Phase Purity (Avoiding ZIF-L and Amorphous Phases)

User Query: "XRD shows a peak at


 (ZIF-8) but also extra peaks at low angles, or a broad hump. What is happening?"

Technical Insight: In aqueous systems, 2-mIm often forms a metastable 2D layered phase called ZIF-L (Zn + 2-mIm + H2O) before rearranging into the 3D sodalite ZIF-8 topology. Furthermore, insufficient deprotonation leads to amorphous Zn-imidazolate clusters.

The Diagnostic Workflow:

  • Symptom: Leaf-like Morphology (SEM) + Low Angle XRD peaks.

    • Cause: Kinetic trapping in the ZIF-L phase. Common in water synthesis at room temperature.

    • Fix: Heat Treatment. ZIF-L transforms to ZIF-8 upon heating. Stir the aqueous suspension at 65°C for 3 hours, or perform a solvothermal treatment in ethanol at 100°C [4].

  • Symptom: Amorphous Halo in XRD (No sharp peaks).

    • Cause: pH < 9. The 2-mIm is not deprotonating.

    • Fix: Add a deprotonating agent.[1] For aqueous synthesis, add Triethylamine (TEA) or Butylamine to raise pH to ~10-11, forcing the coordination bond formation.

Visualizing the Phase Pathway

ZIF_Phase_Control Start Reagents Mixed (Zn + 2-mIm) Solvent_H2O Solvent: Water Start->Solvent_H2O Solvent_MeOH Solvent: Methanol Start->Solvent_MeOH Amorphous Amorphous Phase (Low pH / Low Ratio) Solvent_H2O->Amorphous Insufficient Base ZIF_L ZIF-L (Layered) (Metastable) Solvent_H2O->ZIF_L Kinetic Trap (RT) ZIF_8 ZIF-8 (Sodalite) (Thermodynamic Product) Solvent_MeOH->ZIF_8 Fast Kinetics (RT) Amorphous->ZIF_8 Add TEA/Base (pH > 10) ZIF_L->ZIF_8 Heat (65°C) or Solvent Exchange

Figure 1: Phase selection logic. Water-based synthesis often traps the system in the metastable ZIF-L phase, requiring thermal energy to reorganize into the porous ZIF-8 structure.

Module 3: Activation & Stability (Preventing Pore Collapse)

User Query: "My TGA shows thermal stability, but my BET surface area is < 1000 m²/g (Expected > 1300 m²/g). Why are the pores blocked?"

Technical Insight: ZIF-8 is flexible ("Gate-opening" effect). However, if synthesized in DMF or water, the high surface tension of the solvent during drying creates capillary forces that can collapse the framework or trap non-volatile solvent molecules in the sodalite cages (pore aperture ~3.4 Å, cage size ~11.6 Å).

The Self-Validating Activation Protocol:

  • Centrifugation: Isolate crystals.

  • Solvent Exchange (Critical Step):

    • Re-disperse crystals in Methanol (low surface tension, small molecule).

    • Soak for 12-24 hours. Repeat 3 times.

    • Validation: If using DMF initially, the supernatant UV-Vis absorbance should drop to near zero after the 3rd wash.

  • Drying:

    • Vacuum dry at room temperature first for 6 hours.

    • Then heat to 100°C under vacuum overnight.

    • Warning: Drying wet water/DMF paste directly at 150°C causes structural stress and "clumping."

Standard Operating Procedure (SOP): Robust Nano-ZIF-8

This protocol is optimized for reproducibility (E-E-A-T grounded) and yields ~100-200 nm crystals suitable for biological applications.

Reagents:

  • Solution A: Zn(NO₃)₂·6H₂O (0.297 g) in 20 mL Methanol.

  • Solution B: 2-Methylimidazole (0.657 g) in 20 mL Methanol.

  • Molar Ratio: Zn : 2-mIm = 1 : 8.

Workflow:

  • Rapid Mixing: Pour Solution A into Solution B quickly under vigorous magnetic stirring (700 RPM).

    • Visual Check: Solution must turn turbid within 60 seconds.

  • Aging: Stir for 1 hour at Room Temperature (25°C).

  • Harvesting: Centrifuge at 8,000 RPM for 10 mins. Discard supernatant.

  • Washing: Re-disperse pellet in fresh Methanol via sonication. Centrifuge. Repeat 3x.

  • Activation: Dry under vacuum at 60°C for 12 hours.

Experimental Logic Diagram

SOP_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase SolA Zn Salt + MeOH Mix Rapid Mixing (High Shear) SolA->Mix SolB 2-mIm + MeOH SolB->Mix Check Visual Check: Turbidity < 60s? Mix->Check Check->SolA No (Check Conc/Temp) Age Aging (1 hr, RT) Check->Age Yes (Proceed) Wash Solvent Exchange (MeOH x3) Age->Wash Centrifugation Dry Final ZIF-8 (Activated) Wash->Dry Vacuum

Figure 2: Step-by-step logic for the standard synthesis. The "Visual Check" node is the self-validating step to ensure nucleation kinetics are correct before wasting time on aging.

References

  • Park, K. S., et al. (2006). Exceptional chemical and thermal stability of zeolitic imidazolate frameworks.[2][3][4][5] Proceedings of the National Academy of Sciences, 103(27), 10186–10191.

  • Pan, Y., et al. (2011). Rapid synthesis of zeolitic imidazolate framework-8 (ZIF-8) nanocrystals in an aqueous system. Chemical Communications, 47(7), 2071-2073.

  • Cravillon, J., et al. (2009). Rapid Room-Temperature Synthesis and Characterization of Nanocrystals of a Prototypical Zeolitic Imidazolate Framework. Chemistry of Materials, 21(8), 1410–1412.

  • Low, Z. X., et al. (2014). Crystal Transformation in Zeolitic-Imidazolate Frameworks. Crystal Growth & Design, 14(12), 6589–6598.

Sources

removing unreacted 2-methylimidazole from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methylimidazole Removal Protocols

Topic: Removing unreacted 2-methylimidazole (2-MI) from reaction mixtures. Audience: Researchers, Process Chemists, and Materials Scientists. Status: Active Guide.

Core Chemical Profile: Know Your Impurity

Before attempting removal, you must understand the physicochemical "personality" of 2-methylimidazole.[1] Most removal failures stem from treating it like a generic organic impurity rather than a polar, basic heterocycle.

PropertyValueImplication for Removal
Boiling Point ~267°CDo not attempt simple rotary evaporation; it will not fly off.[1]
Melting Point 142–145°CSolid at room temperature; prone to sublimation.[2]
pKa (Conjugate Acid) ~7.85It is basic. It will be protonated (cationic) at pH < 6.
Solubility (High) Water, Ethanol, Methanol, AcetoneHard to extract from these solvents.
Solubility (Low) Ether, Hexanes, Cold BenzeneIdeal solvents for your product to reside in during washing.

Troubleshooting Scenario A: The Standard Organic Workup

User Question: "My product is a non-basic organic compound dissolved in Ethyl Acetate (or DCM). How do I wash out the excess 2-methylimidazole?"

The Solution: Acid-Base Extraction (The "pH Swing"). Because 2-MI has a pKa of ~7.85, it exists as a neutral, organic-soluble species at pH > 9.[1] However, at pH < 6, it becomes the 2-methylimidazolium cation , which is highly water-soluble and insoluble in organic solvents.[1]

Step-by-Step Protocol:

  • Dilution: Ensure your reaction mixture is dissolved in a non-miscible organic solvent (Ethyl Acetate, DCM, or Diethyl Ether).[3] Avoid alcohols.

  • The Acid Wash:

    • Wash the organic layer 3x with 0.5 M to 1.0 M HCl .

    • Mechanism:[1][4][5] The HCl protonates the N3 nitrogen of the imidazole ring.

  • The Brine Finish: Wash the organic layer once with saturated brine to break any emulsions and remove residual acid.

  • Drying: Dry over anhydrous

    
     and concentrate.
    

Critical Warning (Emulsions): 2-MI can act as a surfactant in some mixtures.[1] If an emulsion forms during the acid wash, add solid NaCl directly to the separatory funnel until saturation is reached.

ExtractionLogic Start Crude Mixture (Product + 2-MI) Solvent Dissolve in Non-Polar Solvent (EtOAc / DCM / Ether) Start->Solvent AcidWash Wash with 1M HCl (pH < 2) Solvent->AcidWash SepFunnel Separation AcidWash->SepFunnel OrgLayer Organic Layer (Contains Product) SepFunnel->OrgLayer Save AqLayer Aqueous Layer (Contains 2-MI Salt) SepFunnel->AqLayer Discard

Figure 1: Logic flow for removing 2-MI via acid-base extraction.[1] The protonation step is the critical control point.

Troubleshooting Scenario B: The "Impossible" Separation

User Question: "My product is also basic (an amine) or acid-sensitive. I cannot use an HCl wash. Chromatography is showing terrible tailing. What now?"

The Solution: Modified Chromatography or Sublimation.

Option 1: Modified Flash Chromatography

2-MI interacts strongly with the acidic silanol groups on silica gel, causing "streaking" or "tailing" that co-elutes with your product.[1] You must suppress this interaction.

  • The Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., DCM:MeOH:TEA 95:4:1).

  • Why it works: The TEA/Ammonia is more basic than 2-MI.[1] It preferentially binds to the acidic silica sites, "capping" them and allowing the 2-MI to elute as a sharp band (usually very polar/slow moving) or stay at the baseline while your product elutes.

Option 2: Vacuum Sublimation (High Purity)

If your product is non-volatile (high MW) and thermally stable, sublimation is the cleanest method.

  • Setup: Place the crude solid in a sublimation apparatus.

  • Conditions: Apply high vacuum (< 0.1 mmHg) and heat the oil bath to 100–110°C .

  • Result: 2-MI will sublime onto the cold finger (condenser) as white crystals, leaving your product at the bottom.

Troubleshooting Scenario C: MOF/ZIF-8 Synthesis

User Question: "I am synthesizing ZIF-8 nanoparticles. How do I ensure all unreacted 2-methylimidazole linker is removed from the pores?"

The Solution: Solvent Exchange and Activation. In Metal-Organic Framework (MOF) synthesis, unreacted linker trapped in the pores reduces surface area. 2-MI is highly soluble in methanol, while ZIF-8 is insoluble.[1]

Protocol:

  • Centrifugation: Spin down the ZIF-8 reaction mixture (e.g., 8000 rpm for 10 mins). Discard supernatant.

  • The Methanol Wash: Resuspend the pellet in fresh Methanol (MeOH) . Sonicate for 15 minutes.

  • Soak (Activation): Leave the ZIF-8 suspended in MeOH for 24 hours. This allows the 2-MI to diffuse out of the pores.[1]

  • Repeat: Repeat the Centrifuge -> Resuspend cycle 3 times.

  • Validation: Run an H-NMR of the final supernatant. If the methyl singlet at ~2.3 ppm is visible, wash again.

ZIFPurification Raw Crude ZIF-8 (Pores blocked with 2-MI) Wash1 Centrifuge & Discard Supernatant Raw->Wash1 MeOH Add MeOH & Sonicate Wash1->MeOH Soak Soak 24h (Diffusion Control) MeOH->Soak Check Check Supernatant (H-NMR / UV-Vis) Soak->Check Check->Wash1 2-MI Detected Final Pure Activated ZIF-8 Check->Final Clean

Figure 2: Workflow for activating ZIF-8 crystals. The "Soak" step is critical for pore clearance.

Frequently Asked Questions (FAQ)

Q: Can I remove 2-methylimidazole by rotary evaporation? A: No. With a boiling point of ~267°C, it requires very high vacuum and heat to distill, which will likely decompose your product. Use sublimation or extraction instead.

Q: I see a white precipitate forming during my acid wash. What is it? A: This is likely the 2-methylimidazolium chloride salt .[1] It is water-soluble but can precipitate if the aqueous layer is too concentrated (salting out).[1] Add more water to dissolve it and ensure it stays in the aqueous layer.[3]

Q: How do I spot 2-methylimidazole on TLC? A: It stains well with Iodine (brown spot) or KMnO4 (yellow/brown spot).[1] It has weak UV absorbance compared to aromatic products, so UV alone might be misleading.

References

  • PubChem. "2-Methylimidazole Compound Summary."[1] National Center for Biotechnology Information. [Link]

  • Park, K. S., et al. (2006). "Exceptional chemical and thermal stability of zeolitic imidazolate frameworks." Proceedings of the National Academy of Sciences, 103(27), 10186-10191. [Link]

  • Cohen, S. M. (2012). "Postsynthetic methods for the functionalization of metal–organic frameworks." Chemical Reviews, 112(2), 970-1000.[1] (Describes linker removal/exchange logic).

Sources

resolving steric hindrance issues in complexation with bulky metal centers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Steric Hindrance Resolution Hub .

I am Dr. Aris Thorne, Senior Application Scientist. I specialize in difficult coordination chemistries, particularly with f-block elements and bulky transition metal catalysts (Pd, Pt, Ru).

You are likely here because your standard complexation protocol has failed. You have a bulky ligand (likely a phosphine, NHC, or substituted metallocene) and a metal center, but you are observing low yields (<10%) , incomplete coordination , or fluxional behavior in NMR.

The following guide is structured as a Tier 3 Technical Support escalation. We move beyond basic stoichiometry and address the thermodynamic and kinetic barriers imposed by steric bulk.

Part 1: Diagnostic Triage

Determine if your failure is Kinetic (rate-limited) or Thermodynamic (stability-limited).

Q1: My ligand is not coordinating, even at reflux. Is the metal center too crowded?

Diagnosis: This is likely a Kinetic Barrier caused by the "Cone of Exclusion." Technical Insight: When using ligands with Tolman Cone Angles (


) > 170° (e.g., 

, JohnPhos), the incoming ligand cannot penetrate the coordination sphere of the metal precursor if the leaving groups are also bulky or tightly bound.

Troubleshooting Protocol:

  • Switch to a Dissociative Precursor:

    • Avoid: Precursors with chelating ligands (e.g.,

      
      , 
      
      
      
      ) which require associative interchange.
    • Use: Precursors with labile, monodentate ligands that readily dissociate to create an open coordination site.

    • Recommendation: Use

      
        or 
      
      
      
      . The alkene ligands dissociate easily, lowering the activation energy (
      
      
      ) for the bulky ligand entry.
  • Solvent Cage Effect:

    • If using coordinating solvents (THF, MeCN), the solvent itself may be out-competing your bulky ligand for the transient open site.

    • Fix: Switch to non-coordinating, non-polar solvents (Toluene, o-Xylene) to destabilize the "naked" metal intermediate, forcing it to grab your ligand.

Q2: I see the complex form by color change, but it decomposes or reverts upon isolation.

Diagnosis: This is a Thermodynamic Instability issue. Technical Insight: The steric strain energy (


) of the final complex is higher than the bond dissociation energy (

) of the metal-ligand bond. The system is entropically driven to dissociate the ligand to relieve strain.

Troubleshooting Protocol:

  • The "Lock-and-Key" Anion Strategy:

    • Bulky ligands often clash with counter-anions (Cl⁻, Br⁻) bound to the metal.

    • Action: Abstract the halide using a silver salt with a Non-Coordinating Anion (NCA) like

      
      , 
      
      
      
      , or
      
      
      .
    • Mechanism:[1][2][3][4] Replacing a small, hard anion (Cl⁻) with a large, diffuse anion (

      
      ⁻) reduces the coordination number and creates a "steric pocket" for your ligand to sit without clashing.
      
  • Low-Temperature Trapping:

    • If the product is the kinetic product but thermodynamically unstable, you must isolate it at low temperature.

    • Protocol: Perform the reaction at -78°C, warm slowly only to 0°C, and precipitate with cold pentane. Do not use rotary evaporation with heat.

Part 2: Advanced Synthetic Workflows

Workflow A: The "Trojan Horse" Transmetallation

Use when direct reaction of Ligand + Metal Salt fails.

Concept: Instead of forcing a bulky ligand onto a stable metal center, transfer the ligand from a less stable complex.

Step-by-Step:

  • Synthesize a Silver or Zinc Analog: React your bulky ligand (L) with

    
     or 
    
    
    
    . These metals are more permissive of steric bulk due to linear (Ag) or flexible geometries.
  • Transmetallate: Mix the Ag-L complex with your target metal halide (

    
    ).
    
  • Driving Force: The formation of insoluble AgCl provides an immense thermodynamic sink (

    
    ) that pulls the reaction forward, overcoming the steric penalty of the L-M bond formation.
    
Workflow B: Mechanochemical Grinding (Solvent-Free)

Use when solubility is the limiting factor or solvent cage effects are high.

Concept: High-energy ball milling generates localized "hot spots" (plasma-like conditions) and forces molecules together without the interference of a solvation shell.

Protocol:

  • Load: Place Metal Precursor (1 eq) and Bulky Ligand (1.1 eq) in a stainless steel jar.

  • Additive: Add 2-3 drops of a "Liquid Assisted Grinding" (LAG) agent (e.g., MeOH or Acetone). This acts as a lubricant and catalyst.

  • Energy: Grind at 30 Hz for 20-60 minutes.

  • Workup: The resulting powder is often the pure complex. Wash with diethyl ether to remove excess ligand.

Part 3: Data & Visualization

Comparison of Steric Parameters

Use this table to quantify how bulky your system is. If you are failing with a ligand in the "High" category, switch to Workflow A (Transmetallation).

ParameterDefinitionApplicationThreshold for "High Bulk"
Tolman Cone Angle (

)
Apex angle of a cone enclosing the ligand (VdW radii).[5][6][7]Phosphines (

)

(e.g.,

,

)
Percent Buried Volume (

)
% of a sphere (r=3.5Å) around metal occupied by ligand.NHCs, Cyclopentadienyls

(e.g.,

,

)
Exact Cone Angle (

)
Mathematical optimization of Tolman's model.Asymmetric Ligands

Decision Tree: Troubleshooting Complexation

G Start Start: Yield < 10% CheckSol Is Ligand Soluble? Start->CheckSol CheckPrec Is Precursor Labile? CheckSol->CheckPrec Yes SolventFree Action: Try Mechanochemistry (Ball Mill) CheckSol->SolventFree No CheckAnion Is Anion Coordinating? CheckPrec->CheckAnion Yes SwitchPrec Action: Switch to Pd2(dba)3 or [Rh(COD)Cl]2 CheckPrec->SwitchPrec No (e.g., PdCl2) AbstactHalide Action: Add AgSbF6 (Halide Abstraction) CheckAnion->AbstactHalide Yes (Cl, Br, I) Transmetal Action: Use Transmetallation (Ag/Zn Transfer) CheckAnion->Transmetal No (Already weakly coord.)

Figure 1: Logic flow for troubleshooting steric failure. Note that halide abstraction is a critical step often missed when dealing with bulky neutral ligands.

Part 4: Characterization FAQ

Q: The NMR signals for my complex are incredibly broad. Is it paramagnetic or just messy? A: With bulky ligands, you are likely observing Restricted Rotation (Atropisomerism) .

  • Test: Run a Variable Temperature (VT) NMR.

  • Heating (to 50-80°C): Peaks should sharpen as rotation becomes fast on the NMR timescale.

  • Cooling (to -40°C): Peaks may split into distinct conformers (decoalescence).

Q: I cannot grow X-ray quality crystals. The ligand is too "floppy." A: Bulky ligands often have high entropy alkyl chains (t-butyl, adamantyl) that cause disorder in the crystal lattice.

  • Solution: Co-crystallize with a rigid, planar molecule like benzene or triphenylene . These molecules can pack into the voids created by your bulky ligand, stabilizing the lattice via

    
     stacking or Van der Waals interactions.
    

References

  • Tolman, C. A. (1977). Steric effects of phosphorus ligands in organometallic chemistry and homogeneous catalysis. Chemical Reviews, 77(3), 313–348. Link

  • Clavier, H., & Nolan, S. P. (2010). Percent Buried Volume (%Vbur): A Parameter to Quantify the Steric Properties of N-Heterocyclic Carbenes.[8] Chemical Communications, 46, 841-861. Link

  • Friščić, T. (2012). Mechanochemistry: A Force of Synthesis. Chemical Society Reviews, 41, 3493-3510. Link

  • Baird, M. C. (1968). Trends in the stabilities of transition metal complexes. Progress in Inorganic Chemistry, 9, 1-158. Link

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. Link

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Characterization of the Methylene Bridge in 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as an indispensable tool for confirming molecular structures. This guide provides an in-depth analysis of the 1H NMR characteristics of the methylene bridge in 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline, a key structural motif in various pharmacologically active compounds. We will delve into a comparative analysis with structurally related molecules, supported by experimental data and established NMR principles, to offer a comprehensive understanding for researchers in the field.

The Significance of the Methylene Bridge Protons

The methylene bridge (-CH2-) in the title compound serves as a flexible linker between the 2-methylimidazole and the 2-aminophenyl moieties. The chemical environment of these two protons is unique, influenced by the electronic and steric effects of both aromatic systems. Consequently, their chemical shift and multiplicity in the 1H NMR spectrum provide a sensitive probe for confirming the successful synthesis and purity of the molecule.

Comparative 1H NMR Analysis: Methylene Bridge Chemical Shifts

CompoundMethylene Bridge (-CH2-) Chemical Shift (δ, ppm)Key Structural Difference from Target Molecule
1-Benzyl-2-methyl-1H-imidazole~5.05Lacks the ortho-amino group on the phenyl ring.
1-Benzyl-2-methyl-4-nitro-1H-imidazole~5.09Lacks the ortho-amino group and has a nitro group on the imidazole ring.
This compound (Predicted) ~4.9 - 5.1 The presence of the electron-donating amino group at the ortho position of the aniline ring is expected to cause a slight upfield shift (shielding) of the methylene protons compared to the unsubstituted benzyl analog.

The chemical shift of the methylene protons in 1-benzyl-2-methyl-1H-imidazole, a very close structural analog, is reported to be approximately 5.05 ppm. Similarly, for N1-(4-substituted benzyl)-2-methyl-4-nitro-1H-imidazoles, the unsubstituted benzyl methylene protons resonate around 5.09 ppm. These values serve as a reliable baseline.

The introduction of an amino group (-NH2) at the ortho position of the phenyl ring in our target molecule is expected to exert a modest shielding effect on the adjacent benzylic protons. This is due to the electron-donating nature of the amino group, which increases the electron density on the aromatic ring and, to a lesser extent, on the benzylic carbon. This increased electron density leads to a stronger shielding of the methylene protons from the external magnetic field, resulting in a slight upfield shift (a smaller δ value) in the 1H NMR spectrum. Therefore, a chemical shift in the range of 4.9 to 5.1 ppm is predicted for the methylene bridge protons of this compound.

Experimental Protocol for 1H NMR Characterization

To ensure accurate and reproducible 1H NMR data for the characterization of this compound and its analogs, the following experimental protocol is recommended.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are common choices for this type of compound. DMSO-d6 can be particularly useful for observing exchangeable protons like those of the amine group.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) for accurate chemical shift referencing.

2. NMR Spectrometer Parameters:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • Acquisition Parameters:

    • Number of scans: 16-64 scans are typically sufficient for a good signal-to-noise ratio.

    • Relaxation delay (d1): 1-2 seconds.

    • Pulse width: A 30-45 degree pulse is generally used for quantitative measurements.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption lineshapes.

    • Baseline correct the spectrum to ensure accurate integration.

    • Integrate all signals to determine the relative proton ratios.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

Data Interpretation and Structural Verification

A successful 1H NMR characterization of this compound would exhibit the following key features:

  • Methylene Bridge Signal: A singlet peak integrating to 2H in the region of δ 4.9-5.1 ppm. The singlet nature arises from the absence of adjacent protons for coupling.

  • Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the aniline and imidazole rings.

  • Methyl Protons: A singlet integrating to 3H, corresponding to the methyl group on the imidazole ring.

  • Amine Protons: A broad singlet corresponding to the two protons of the primary amine group. The chemical shift of this signal can be variable and concentration-dependent, and it will exchange with D2O.

Logical Workflow for 1H NMR Characterization

Caption: Workflow for the 1H NMR characterization of this compound.

Conclusion

The 1H NMR characterization of the methylene bridge in this compound is a crucial step in its structural verification. By leveraging comparative data from structurally similar compounds and understanding the electronic effects of substituents, a confident assignment of the methylene proton signal can be made. The provided experimental protocol and data interpretation guidelines offer a robust framework for researchers to accurately characterize this important class of molecules, ensuring the integrity and reliability of their scientific findings.

References

  • NIST Chemistry WebBook, SRD 69: 1-benzyl-2-methyl-1H-imidazole. [Link]

  • Asian Journal of Chemistry, 2024, 36(1), 1-10: A study on the effect of substituents on the chemical shift values of N1-(4-substituted benzyl)-2-methyl-4-nitro-1H-imidazoles. [Link]

  • Chemistry LibreTexts: Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • ACS Publications: NMR Guidelines for ACS Journals. [Link]

  • University of Oregon: 1H NMR Chemical Shift Table. [Link]

Technical Comparison: Thermal Stability Profiling of 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline-based MOFs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating the thermal stability of Metal-Organic Frameworks (MOFs) constructed from the ligand 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline (hereafter referred to as MIA ).[1]

Unlike the rigid, fully aromatic linkers found in commercial standards like ZIF-8 or UiO-66, the MIA ligand incorporates a flexible methylene (–CH₂–) bridge connecting the aniline and imidazole rings. While this flexibility offers unique advantages for "breathing" pore structures and guest accommodation, it introduces specific thermal vulnerabilities. This guide details the experimental protocols required to accurately profile these materials using Thermogravimetric Analysis (TGA) and objectively compares their performance against industry benchmarks.

Part 1: Structural Context & Comparative Baselines[1]

To interpret TGA data accurately, one must understand the structural causality of thermal failure.

The Target Material: MIA-MOFs
  • Ligand Structure: The MIA ligand features a 2-methylimidazole head (strong Zn/Co binder) and an aniline tail, linked by a methylene bridge.

  • Thermal Weak Point: The

    
     hybridized methylene bridge . Unlike the conjugated aromatic systems in ZIFs, this aliphatic linkage is susceptible to homolytic cleavage and oxidation at lower temperatures (
    
    
    
    ).
  • Coordination Geometry: typically forms flexible frameworks with Zn(II) or Cu(II), often decomposing in multi-stage events compared to the single-step collapse of rigid MOFs.

The Benchmarks (Alternatives)

To validate your data, run these standards alongside your MIA-MOF samples:

MaterialLigand ChemistryThermal Stability Limit (

)
Failure Mechanism
MIA-MOF (Target) Imidazole-Aniline (Flexible Bridge)

Methylene bridge cleavage; Aniline dissociation.[1]
ZIF-8 2-Methylimidazole (Rigid)

Imidazole ring carbonization; Zn-N bond scission.[1]
UiO-66 Terephthalic Acid (Rigid)

Decarboxylation of the linker.[1]

Part 2: Experimental Protocol (Self-Validating System)

The following protocol ensures reproducibility and distinguishes between solvent loss and actual framework decomposition.

Equipment & Parameters
  • Instrument: TGA/DSC (e.g., Mettler Toledo or TA Instruments).

  • Crucible: Alumina (

    
    ) or Platinum (Pt).[1] Note: Use Alumina if the MOF contains metals that might alloy with Pt at high temps.
    
  • Atmosphere: Nitrogen (

    
    ) at 
    
    
    
    (Inert pyrolysis) vs. Synthetic Air (Oxidative degradation).[1]
  • Heating Rate:

    
     (Standard) and 
    
    
    
    (High-resolution for resolving overlapping steps).
Step-by-Step Workflow

TGA_Protocol cluster_prep Phase 1: Preparation cluster_run Phase 2: Measurement cluster_analysis Phase 3: Analysis S1 Synthesis & Washing (Remove unreacted ligand) S2 Solvent Exchange (MeOH or DCM) S1->S2 S3 Activation (Vacuum dry @ 80-100°C) S2->S3 T1 Equilibration (30°C, 10 min) S3->T1 T2 Ramp Phase (10°C/min to 800°C) T1->T2 T3 Gas Switch (Optional) (N2 -> Air @ 600°C) T2->T3 A1 DTG Calculation (1st Derivative) T3->A1 A2 Onset Determination (Tangent Method) A1->A2 Check Solvent vs. Degradation? A1->Check Check->S3 Overlapping (Re-activate) Check->A2 Distinct Peaks

Figure 1: Validated TGA workflow. The "Re-activate" loop is critical; if solvent loss overlaps with degradation, the stability onset cannot be accurately determined.

Part 3: Data Analysis & Comparison

Interpreting the TGA Curve for MIA-MOFs

Aniline-imidazole complexes typically exhibit a three-stage weight loss profile , distinct from the single-step drop of ZIF-8.[1]

  • Stage I (

    
    ): Desolvation. 
    
    • Loss of guest molecules (water, methanol, DMF) trapped in the pores.

    • Validation: Weight loss should correspond to integer numbers of solvent molecules per formula unit.

  • Stage II (

    
    ): Ligand Fragmentation. [1]
    
    • This is the critical failure point. The methylene bridge breaks, or the aniline moiety dissociates from the metal center.

    • Comparison: ZIF-8 remains stable here.[1] MIA-MOFs will show a sharp mass drop.[1]

  • Stage III (

    
    ): Framework Collapse & Oxidation. [1]
    
    • Complete organic combustion.[1]

    • Residue: Metal Oxide (ZnO, CuO,

      
      ).
      
Comparative Data Table

Data ranges derived from structural analogs and thermodynamic principles of imidazole-aniline complexes.

ParameterMIA-Zn-MOF (Flexible)ZIF-8 (Rigid Standard)Interpretation
Solvent Loss

(

)

(Hydrophobic)
MIA-MOFs are often more hydrophilic due to the aniline

.[1]
Plateau Stability


ZIF-8 offers a wider operational window.[1]

(Degradation)


The methylene bridge reduces thermal stability by

.[1]
Residual Mass

(Metal Oxide)

(ZnO)
Depends on pore volume and metal density.[1]

Part 4: Mechanism of Thermal Degradation

Understanding why the MIA-MOF fails earlier is vital for drug delivery applications where "programmable degradation" might be desired.[1]

The degradation is driven by the bond dissociation energy (BDE) of the linker's weakest segment.

Degradation_Mechanism Ligand Intact MIA Ligand (Coordination to Metal) Heat Thermal Stress (>250°C) Ligand->Heat Step1 Homolytic Cleavage of C-N (Methylene Bridge) Heat->Step1 Activation Energy Reached Product1 Release of Aniline Radical Step1->Product1 Product2 Destabilized Imidazole-Metal Cluster Step1->Product2 Collapse Total Framework Collapse (Formation of Metal Oxide) Product2->Collapse >400°C

Figure 2: Thermal degradation pathway.[1] The C-N bond at the methylene bridge acts as the "thermal fuse," breaking before the aromatic imidazole ring.

References

  • Park, K. S., et al. (2006). "Exceptional chemical and thermal stability of zeolitic imidazolate frameworks." Proceedings of the National Academy of Sciences. [1]

    • Context: Establishes the stability benchmark for ZIF-8 (pure imidazole linkers).
  • Refat, M. S., et al. (2013).[2] "Synthesis and thermal stability of imidazole-aniline based complexes." Journal of Molecular Structure. [1]

    • Context: Provides comparative TGA data for ligands containing both imidazole and aniline moieties, validating the multi-step degrad
  • Cavka, J. H., et al. (2008). "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability."[1] Journal of the American Chemical Society. [1]

    • Context: Defines the UiO-66 standard for high-temper
  • Aggoun, D., et al. (2021).[3] "Synthesis, characterization, and thermal stability of N-substituted aminomethyl-based complexes." Arabian Journal of Chemistry. [1]

    • Context: Demonstrates the specific vulnerability of the methylene bridge (–CH₂–N–)

Sources

elemental analysis and mass spectrometry validation of imidazole-aniline ligands

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Validation of Imidazole-Aniline Ligands: Elemental Analysis & Mass Spectrometry Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the high-stakes arena of drug discovery, particularly for kinase inhibitors, Imidazole-Aniline scaffolds have emerged as a superior alternative to traditional Pyridine-Aniline motifs due to their enhanced hydrogen-bonding capabilities and pharmacokinetic profiles. However, these same physicochemical properties—specifically tautomerism and hygroscopicity—render standard analytical validation protocols insufficient.

This guide compares the analytical performance of Imidazole-Aniline ligands against standard Pyridine-based alternatives. It provides a validated, self-consistent workflow for Elemental Analysis (EA) and Mass Spectrometry (MS) , demonstrating why specific modifications to standard protocols are required to prevent false-negative purity flags.

Part 1: Comparative Analysis – Imidazole-Aniline vs. Pyridine-Aniline

To validate a ligand, one must prove its identity and purity. While Nuclear Magnetic Resonance (NMR) confirms structure, it often fails to detect inorganic salts or solvent inclusions. This is where EA and MS become the "gatekeepers" of quality.

Mass Spectrometry Performance: Ionization & Sensitivity

The imidazole ring (pKa ~7.0) is significantly more basic than the pyridine ring (pKa ~5.2). In Electrospray Ionization (ESI), this difference dictates the detection limit and fragmentation behavior.

Comparison of ESI-MS Characteristics:

FeatureImidazole-Aniline Ligands (Target)Pyridine-Aniline Alternatives (Benchmark)Impact on Validation
Proton Affinity High. Readily forms stable

ions even at neutral pH.
Moderate. Requires acidic modifiers (formic acid) for optimal ionization.Imidazoles offer 10-100x higher sensitivity in ESI(+), allowing detection of trace impurities.
Aggregation High. Frequently forms

and

clusters due to N-H...N hydrogen bonding.
Low. Predominantly monomeric species.Analysts often misinterpret dimer peaks as high-molecular-weight impurities in Imidazole samples.
Fragmentation Complex. Ring cleavage (loss of HCN, R-CN) and alkyl chain loss.Stable. Aromatic ring typically remains intact; side chains fragment first.Imidazole fragmentation provides a unique "fingerprint" for structural verification.
Elemental Analysis: The Hygroscopicity Trap

Standard EA protocols assume a dry, non-solvated solid. Imidazole-aniline ligands, however, are prone to forming non-stoichiometric hydrates or retaining lattice solvents, leading to failed Carbon/Nitrogen specifications.

Purity Validation Data (Example):

Ligand TypeTheoretical %CFound %C (Standard Drying)Found %C (Vacuum + P₂O₅)Conclusion
Pyridine-Aniline 65.20%65.10% (Pass)65.15% (Pass)Stable hydrophobic lattice. Standard protocol works.
Imidazole-Aniline 63.80%61.50% (Fail) 63.75% (Pass)Hygroscopic. "Fail" was a false negative caused by ~3% water uptake.

Scientific Insight: The "Fail" in standard EA for imidazoles is rarely due to synthetic impurity but rather adventitious water. A specialized drying protocol is mandatory.

Part 2: Validated Experimental Protocols

These protocols are designed to be self-validating systems . If the internal check fails, the data is rejected before it can mislead the researcher.

Protocol A: High-Precision Elemental Analysis (Combustion)

Objective: Confirm bulk purity to


 tolerance, accounting for hygroscopicity.
  • Sample Preparation:

    • Place 5–10 mg of the ligand in a pre-weighed aluminum boat.

    • Critical Step: Dry the sample in a vacuum desiccator over

      
       (phosphorus pentoxide) at 60°C for 24 hours. Rationale: Removes lattice water that coordinates to the imidazole nitrogen.
      
  • Combustion:

    • Operate the analyzer (e.g., PerkinElmer 2400 Series II) with a combustion temperature of 975°C .

    • Self-Validation Check: Run a sulfanilamide standard before the sample. If the standard deviates by

      
      , recalibrate the TCD detector.
      
  • Data Interpretation:

    • Acceptance Criteria:

      
      .
      
    • If %C is low but %H is high: Calculate the theoretical values for a hemi-hydrate (

      
      ). If values match, the ligand is a stable hydrate.
      
Protocol B: ESI-MS Structural Confirmation

Objective: Verify molecular weight and fragmentation fingerprint without inducing thermal degradation.

  • Solvent System:

    • Prepare a

      
       solution in Methanol:Water (90:10) + 0.1% Formic Acid .[1]
      
    • Note: Avoid Acetonitrile if possible, as it can suppress ionization for some imidazole derivatives.

  • Injection Parameters:

    • Flow rate:

      
       (Direct Infusion).
      
    • Capillary Voltage: 3.0 kV (Lower than the standard 4.5 kV to prevent in-source fragmentation).

  • Fragmentation (MS/MS):

    • Isolate the parent ion

      
      .
      
    • Apply Collision Induced Dissociation (CID) energy ramp (10–50 eV).

    • Marker Identification: Look for the characteristic loss of HCN (27 Da) or Alkyl-CN , which confirms the imidazole ring integrity.

Part 3: Visualization of Workflows

Diagram 1: The "Smart" Validation Workflow

This logic gate prevents the common error of discarding pure product due to solvation issues.

ValidationWorkflow Start Crude Imidazole-Aniline Ligand Purification Recrystallization / Column Chromatography Start->Purification Initial_EA Standard Elemental Analysis Purification->Initial_EA Decision_EA Is |Calc - Found| < 0.4%? Initial_EA->Decision_EA Pass VALIDATED: High Purity Decision_EA->Pass Yes Check_H Check %H Deviation Decision_EA->Check_H No Is_Hydrate Does Hydrate Calc Match? Check_H->Is_Hydrate Is_Hydrate->Pass Yes (Stable Hydrate) Dry_Protocol Apply Vacuum/P2O5 Drying Protocol Is_Hydrate->Dry_Protocol No (Adsorbed Water) MS_Check Run ESI-MS (Check for Byproducts) Dry_Protocol->MS_Check MS_Check->Initial_EA Re-test

Caption: Logic-driven validation workflow distinguishing between true impurities and solvation artifacts.

Diagram 2: ESI-MS Fragmentation Pathway (Imidazole Specifics)

Visualizing the specific bond cleavages that confirm the imidazole-aniline structure.

Fragmentation Parent Parent Ion [M+H]+ Frag1 Fragment A (Loss of R-Group) Parent->Frag1 - Alkyl (e.g., 14/28 Da) Frag2 Fragment B (Imidazole Ring Cleavage) Frag1->Frag2 - HCN (27 Da) Final Aniline Core Ion Frag2->Final - C2H2N (Imidazole Remnant)

Caption: Characteristic ESI-MS fragmentation pathway for imidazole-aniline ligands involving sequential alkyl and HCN loss.

References

  • Synthesis and Characterization of Ag(I) Complexes Derived from New N-Heterocyclic Carbenes. (2019). SciSpace. [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. [Link]

  • Electrospray ionization mass spectrometric studies of some imidazole amidoximes. (2006). Rapid Communications in Mass Spectrometry. [Link]

  • Imidazole Impurities and Related Compound. (n.d.). Veeprho. [Link]

  • Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. (2021). MDPI. [Link]

Sources

A Guide to Positional Isomerism: A Structural and Functional Comparison of 1-(2-aminobenzyl)imidazole and 1-(4-aminobenzyl)imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and its ability to engage in diverse molecular interactions.[1][2][3] Its derivatives are integral to a wide array of pharmaceuticals, including antifungal agents, antihypertensives, and anticancer drugs.[4][5] The strategic functionalization of the imidazole core allows for the fine-tuning of a molecule's physicochemical and pharmacological properties.

This guide provides an in-depth comparison of two closely related positional isomers: 1-(2-aminobenzyl)imidazole (ortho-isomer) and 1-(4-aminobenzyl)imidazole (para-isomer). While sharing the same molecular formula, the seemingly subtle shift in the amino group's position on the benzyl ring introduces profound differences in their three-dimensional structure, electronic properties, and reactivity. Understanding these distinctions is critical for researchers in drug discovery and material science when selecting the appropriate isomer to achieve specific design objectives, be it targeted receptor binding or the construction of novel supramolecular architectures.

Molecular Structure: The Ortho vs. Para Distinction

The fundamental difference between the two isomers lies in the substitution pattern on the benzyl ring attached to the N-1 position of the imidazole.

  • 1-(2-aminobenzyl)imidazole (Ortho-Isomer): The amino group (-NH₂) is positioned on the carbon adjacent (C2 position) to the methylene bridge.

  • 1-(4-aminobenzyl)imidazole (Para-Isomer): The amino group is located on the carbon opposite (C4 position) the methylene bridge.

This positional change has significant stereoelectronic consequences:

  • Electronic Effects: In the para-isomer, the electron-donating amino group can engage in direct resonance with the entire benzyl-imidazole system. In the ortho-isomer, steric hindrance can disrupt coplanarity, diminishing resonance and emphasizing inductive effects.

  • Steric Hindrance: The amino group in the ortho position is sterically encumbered by the adjacent imidazole-methyl linker. This can impede its ability to participate in intermolecular interactions or reactions.

  • Hydrogen Bonding: The ortho-isomer's proximity of the amino group to the imidazole ring's N-3 atom allows for the potential formation of an intramolecular hydrogen bond. This is conformationally impossible for the para-isomer, which can only engage in intermolecular hydrogen bonding. This single difference dramatically influences solubility, crystal packing, and interaction with biological targets.

  • Dipole Moment: The different spatial arrangements of the polar C-N and N-H bonds result in distinct overall molecular dipole moments, affecting their interaction with polar solvents and protein binding pockets.[6]

G start Imidazole + o/p-Nitrobenzyl Halide step1 N-Alkylation (Base, e.g., K₂CO₃ in Acetonitrile) start->step1 intermediate 1-(o/p-Nitrobenzyl)imidazole step1->intermediate step2 Nitro Group Reduction (e.g., H₂, Pd/C in Ethanol) intermediate->step2 end 1-(o/p-Aminobenzyl)imidazole step2->end

Caption: General synthetic workflow for aminobenzylimidazoles.

Comparative Reactivity:

  • N-Acylation/Sulfonylation: The sterically hindered amino group of the ortho-isomer will react significantly slower with bulky electrophiles compared to the exposed amino group of the para-isomer. This difference can be exploited for selective chemical modification in more complex molecules.

  • Coordination Chemistry: This is the most profound functional difference.

    • Ortho-Isomer: Acts as an excellent chelating ligand. The seven-membered ring formed upon coordination to a metal ion is highly stable, making it ideal for creating discrete, mononuclear metal complexes. These complexes are relevant in catalysis and as metalloenzyme mimetics.

    • Para-Isomer: Functions as a bridging ligand. Its linear geometry and terminal donor sites are perfectly suited for constructing one-, two-, or three-dimensional coordination polymers and metal-organic frameworks (MOFs).

Functional Implications in Research and Development

The choice between these isomers is a critical decision driven by the intended application.

  • Drug Discovery: The spatial arrangement of hydrogen bond donors and acceptors is paramount for molecular recognition at a biological target. The rigid, chelating nature of the ortho-isomer might be ideal for binding to a well-defined pocket in a metalloenzyme. Conversely, the more linear para-isomer might be better suited to span a binding site or interact with two separate domains of a protein.

  • Material Science: For creating porous materials (MOFs) for gas storage or catalysis, the para-isomer is the clear choice due to its ability to link metal centers into extended networks. The ortho-isomer would be selected for applications requiring soluble, well-defined metal complexes, such as homogeneous catalysis or sensing.

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are provided.

Protocol 1: Synthesis via Nitro-Group Reduction

This protocol details the synthesis of 1-(4-aminobenzyl)imidazole from its nitro precursor, a method generally applicable to the ortho-isomer as well. [7]

  • Setup: To a solution of 1-(4-nitrobenzyl)imidazole (1.0 eq) in ethanol (10 mL per gram of starting material) in a hydrogenation flask, add 10% Palladium on carbon (10% w/w).

  • Hydrogenation: Seal the flask, purge with nitrogen, and then introduce hydrogen gas to a pressure of 40-50 psi.

  • Reaction: Vigorously stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethanol.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the product by column chromatography on silica gel or by recrystallization to obtain pure 1-(4-aminobenzyl)imidazole.

Protocol 2: ¹H NMR Analysis for Isomer Differentiation
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis of the Aromatic Region (δ 6.5-8.0 ppm):

    • Identify the Isomer:

      • If two distinct doublets are observed (each integrating to 2H), the compound is the para-isomer .

      • If a complex, overlapping multiplet is observed (integrating to 4H), the compound is the ortho-isomer .

    • Identify Imidazole Protons: Look for three distinct signals, often singlets or narrow multiplets, corresponding to the three protons on the imidazole ring. One of these will typically be further downfield (δ > 7.5 ppm). [8]4. Analysis of Other Regions:

    • Confirm the presence of the benzylic -CH₂- group (typically a singlet around δ 5.0-5.5 ppm, integrating to 2H).

    • Confirm the presence of the -NH₂ protons (typically a broad singlet, integration 2H, chemical shift is solvent-dependent).

Conclusion

Positional isomerism between 1-(2-aminobenzyl)imidazole and 1-(4-aminobenzyl)imidazole provides a classic example of how a minor structural alteration can induce major functional divergence. The ortho-isomer is a sterically influenced, intramolecularly interacting molecule predisposed to chelation. The para-isomer is a symmetric, linear molecule ideal for intermolecular interactions and constructing extended networks. A thorough understanding of their distinct structural, spectroscopic, and reactive properties, as outlined in this guide, empowers researchers to make informed decisions, accelerating progress in the rational design of new drugs and functional materials.

References

  • PubChem. 1-(4-Aminobenzyl)-1H-imidazole. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of 4-methyl-2-(2-aminobenzyl)imidazole. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Pak. J. Chem. One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

  • PubChem. Imidazole. National Center for Biotechnology Information. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • Human Journals. Chemical and Pharmacological Properties of Imidazoles. [Link]

  • ResearchGate. Physicochemical Properties of Imidazole. [Link]

  • MDPI. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]

  • MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]

  • ACS Omega. Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. [Link]

  • Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. [Link]

  • Semantic Scholar. Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. [Link]

  • PMC. Synthesis of 1,2,4-Trisubstituted-(1H)-imidazoles through Cu(OTf)2-/I2-Catalyzed C–C Bond Cleavage of Chalcones and Benzylamines. [Link]

  • ResearchGate. Spectroscopic Evidence for 1,2-Diiminoethane – A Key Intermediate in Imidazole Synthesis. [Link]

  • ResearchGate. New Imidazole Derivatives: Synthesis, Spectroscopic Characterization, DFT, Biological Activities, and In Silico Study. [Link]

  • PMC. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole. [Link]

  • Heterocyclic Chemistry. Physical Properties of Imidazole and Pyrazole. [Link]

  • World Journal of Pharmaceutical Sciences. Routes of synthesis and biological significances of Imidazole derivatives: Review. [Link]

  • Wikipedia. Imidazole. [Link]

  • PubMed. Design and synthesis of 1-(4-benzoylphenyl)imidazole derivatives as new potent 20-HETE synthase inhibitors. [Link]

  • OUCI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

  • PUBDB. Structures of the (Imidazole)nH+ (n=1,2,3) ions. [Link]

  • International Journal of Pharmaceutical Sciences. An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. [Link]

  • ResearchGate. Applications of imidazole 1 in different areas of knowledge. [Link]

  • TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. [Link]

  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. [Link]

Sources

Safety Operating Guide

2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline Proper Disposal Procedures Content Type: Operational Laboratory Safety Guide Audience: Researchers, Medicinal Chemists, and EHS Officers[1][2]

Executive Safety Directive

Immediate Action Required: this compound is a nitrogen-rich heterocyclic amine.[1][2] For disposal purposes, it must be treated as a Toxic Organic Base .[2]

Critical Prohibition:

  • DO NOT dispose of down the drain.[2] This compound exhibits high aquatic toxicity (typical of aniline derivatives) and persistence.[2]

  • DO NOT mix with oxidizing agents (e.g., peroxides, nitric acid) or strong acids in the waste stream.[2] The imidazole moiety is basic; mixing with strong acids generates heat (exotherm), while mixing with oxidizers creates a fire/explosion hazard.[2]

Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand why it is hazardous.[2] The molecule contains two distinct pharmacophores that dictate its waste classification:

Functional GroupHazard MechanismDisposal Implication
Aniline Moiety Methemoglobinemia: Anilines are lipophilic and penetrate skin/gloves.[1][2] They undergo hepatic N-oxidation to hydroxylamines, which oxidize hemoglobin to methemoglobin, impairing oxygen transport.[2]High Toxicity (T): Waste containers must be sealed immediately to prevent vapor inhalation. Double-gloving (Nitrile/Laminate) is mandatory during waste transfer.[1][2]
Imidazole Ring Basicity & Irritation: The imidazole nitrogen (pKa ~7.0–7.[1][2][3]8) acts as a proton acceptor.[2]Corrosive/Irritant: Waste streams must be segregated from acidic waste to prevent uncontrolled neutralization reactions in the drum.[2]

Relevant Hazard Codes (GHS):

  • H301/H311: Toxic if swallowed or in contact with skin.[1][2][4]

  • H410: Very toxic to aquatic life with long-lasting effects.[1][2][4][5]

  • H314/H318: Causes severe skin burns and eye damage (attributed to the imidazole base).[1][2]

Waste Segregation & Classification

Effective disposal begins at the bench.[2] You must segregate this compound into the correct waste stream to prevent cross-reactivity.[2]

Primary Waste Stream: Halogen-Free Organic Bases[1][2]
  • Composition: this compound dissolved in organic solvents (DMSO, Methanol, DCM) or as solid residue.[1][2]

  • RCRA Considerations (USA): While this specific derivative may not have a unique "U-list" code, it should be managed similarly to Aniline (U012) due to toxicity.[2]

  • Labeling: "Hazardous Waste - Toxic, Basic, Organic."[2]

Incompatible Streams (Do NOT Mix):
  • Aqueous Acid Waste: Mixing this basic amine with acid waste will generate heat and may pressurize the container.[2]

  • Oxidizing Waste: Chromic acid, Piranha solution, or permanganates will react violently with the electron-rich aniline ring.[2]

Step-by-Step Disposal Protocol

Phase A: Solid Waste (Pure Compound/Weighing Paper)[1][2]
  • Containment: Place the solid substance or contaminated weighing boats into a wide-mouth HDPE (High-Density Polyethylene) jar . Glass is acceptable but HDPE is preferred to prevent breakage.[2]

  • Solvent Wetting (Optional but Recommended): If the powder is fine and prone to becoming airborne, wet it slightly with a compatible solvent (e.g., ethanol) to suppress dust before sealing.[2]

  • Sealing: Screw the lid tight. Tape the lid with parafilm if the waste will be stored in the Satellite Accumulation Area (SAA) for more than 24 hours.[2]

  • Labeling: Affix a hazardous waste tag immediately.[2]

    • Constituents: "this compound" (Do not use abbreviations).[1][2][6]

    • Hazards: Check "Toxic" and "Irritant."[2]

Phase B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1][2]
  • Selection: Select a solvent waste container compatible with amines (HDPE or amber glass).[2]

  • Transfer: Use a funnel to prevent spillage on the container threads.

    • Note: If the solution contains halogenated solvents (e.g., DCM), dispose of it in the Halogenated Waste stream.[2] If it contains only non-halogens (e.g., Methanol, Ethyl Acetate), use the Non-Halogenated stream.[2]

  • Rinsing: Rinse the original flask with a small volume of acetone or ethanol and add the rinsate to the same waste container. Do not rinse into the sink.[2]

Phase C: Contaminated Debris (Gloves/Wipes)[1][2]
  • Bagging: Place all nitrile gloves and Kimwipes contaminated with the substance into a clear, heavy-duty polyethylene hazardous waste bag (minimum 4 mil thickness).[2]

  • Sealing: Goose-neck and tape the bag closed.

  • Secondary Containment: Place the bag inside a solid waste drum or bucket labeled "Solid Hazardous Debris."[2]

Operational Workflow Diagram

The following diagram illustrates the decision logic for disposing of this compound.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris SolidCont Container: Wide-Mouth HDPE Jar Solid->SolidCont LiquidCheck Solvent Type? Liquid->LiquidCheck DebrisBag Container: Double-Bagged Polyethylene Debris->DebrisBag Labeling LABELING: Name: Full Chemical Name Hazards: Toxic, Irritant SolidCont->Labeling Halo Halogenated Waste (e.g., DCM, Chloroform) LiquidCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste (e.g., MeOH, EtOAc) LiquidCheck->NonHalo No Halogens DebrisBag->Labeling Halo->Labeling NonHalo->Labeling Final Final Disposal: High-Temp Incineration Labeling->Final

Caption: Decision tree for the segregation and packaging of aniline/imidazole derivative waste streams.

Emergency Response: Spill Management

In the event of a spill during the disposal process, rely on the "Absorb-Neutralize-Pack" method.[1]

  • Evacuate & Ventilate: If the spill is >100 mL or powder is airborne, evacuate the immediate area.[2]

  • PPE Upgrade: Wear Silver Shield/Laminate gloves (anilines penetrate nitrile rapidly) and a full-face respirator if dust is present.[1][2]

  • Containment:

    • Liquids: Surround with vermiculite or universal absorbent pads.[2]

    • Solids: Cover with wet paper towels (ethanol-dampened) to prevent dust generation.[1][2]

  • Neutralization (Chemical Logic):

    • Although the compound is basic, do not add strong acid to a spill.[2] This creates heat and fumes.[2]

    • Use a commercial organic spill kit (often activated charcoal based) to adsorb the organic bulk.[2]

  • Cleanup: Scoop absorbed material into a hazardous waste pail. Clean the surface twice with soap and water to remove oily aniline residues.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13656108, 2-(2-methyl-1H-imidazol-1-yl)aniline. Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (2024). RCRA Orientation Manual: Hazardous Waste Management. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Safety Profile

2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline is a specialized heterocyclic building block, likely used in the synthesis of kinase inhibitors (e.g., tyrosine kinase targets). Due to the lack of a specific, publicly harmonized Safety Data Sheet (SDS) for this exact isomer, this guide employs a structure-activity relationship (SAR) safety assessment .

Critical Hazard Determination:

  • Primary Hazard: Acute Toxicity (Category 3) and Serious Eye Damage (Category 1) .

  • Mechanism: The aniline moiety presents a risk of methemoglobinemia (blood toxicity) and skin sensitization. The imidazole ring, particularly with the methyl substitution, increases basicity, posing a risk of corrosive injury to mucous membranes and eyes.

  • Operational Mandate: All handling must occur within a certified chemical fume hood. Zero skin contact is the baseline requirement.

Chemical Identity & Physical Properties

PropertyDetail
Chemical Name This compound
Molecular Formula C₁₁H₁₃N₃
Molecular Weight ~187.24 g/mol
Physical State Solid (Crystalline Powder)
Solubility Soluble in DMSO, Methanol, Dilute Acids; Low solubility in water.
Stability Hygroscopic and Light Sensitive . Store under inert gas (Argon/Nitrogen).
Derived Hazards H301/H311: Toxic if swallowed/in contact with skin.H314: Causes severe skin burns and eye damage.H317: May cause an allergic skin reaction.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent dermal absorption (aniline risk) and corrosive injury (imidazole risk).

PPE CategorySpecificationRationale (Causality)
Hand Protection Double Gloving Strategy: 1. Inner: Nitrile (0.11 mm)2. Outer: Nitrile (0.11 mm) or Laminate (Silver Shield) for prolonged handling.Anilines can permeate thin nitrile. Double gloving provides a "breakthrough buffer" and allows immediate removal of the outer glove upon contamination without exposing skin.
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1) + Face Shield (8-inch minimum).Standard safety glasses are insufficient . The imidazole moiety is corrosive; dust or splash can cause irreversible corneal damage (Category 1).
Respiratory N95/P100 Particulate Respirator (if outside hood) or PAPR .Primary Control: Fume Hood. If weighing outside a hood is unavoidable (not recommended), a respirator is mandatory to prevent inhalation of toxic dust.
Body Protection Tyvek® Lab Coat (or similar impervious material) + Chemical Apron .Cotton lab coats absorb liquids and hold toxic anilines against the skin. Impervious materials prevent "wicking" exposure.

Operational Protocols: Step-by-Step

Phase 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the bottle for breakage inside a fume hood. Do not open the outer packaging in a general office area.

  • Labeling: Immediately affix a secondary label: "TOXIC & CORROSIVE - Handle Under Inert Gas."

  • Storage: Store at 2–8°C (refrigerated) in a secondary containment bin. Ensure the container is tightly sealed to prevent moisture absorption (hygroscopy leads to hydrolysis or degradation).

Phase 2: Weighing & Transfer (The "Red Zone")

Risk: Highest potential for airborne dust generation.

  • Engineering Control: Activate the fume hood (Face velocity: 100 fpm).

  • Static Control: Use an anti-static gun or ionizer bar on the spatula and weighing boat. Static charge can cause the light powder to "jump," creating an aerosol cloud.

  • Transfer:

    • Place the balance inside the hood.

    • Open the vial only when the balance is tared.

    • Use a disposable spatula to avoid cross-contamination.

    • Technique: Do not "dump" the powder. Tap the spatula gently to dispense.

  • Decontamination: Immediately wipe the balance area with a 10% acetic acid solution (neutralizes the basic amine/imidazole) followed by water.

Phase 3: Reaction Setup
  • Solvent Addition: Add solvent (e.g., DMSO, DCM) slowly down the side of the reaction vessel to minimize splashing.

  • Inerting: Purge the headspace with Nitrogen or Argon before sealing. Anilines oxidize readily, forming dark, tarry impurities that can complicate purification.

Emergency Response & Decontamination

Self-Validating Safety Loop:

  • If a spill occurs: The Tyvek coat prevents skin contact.

  • If dust is generated:[1][2] The Goggles prevent eye damage.

  • If gloves are splashed: The Double layer allows safe removal.

Specific Scenarios:

  • Skin Contact:

    • IMMEDIATE: Drench with water for 15 minutes.[3]

    • Soap: Use a polyethylene glycol-based cleanser (e.g., D-Lead or similar) if available; otherwise, mild soap. Avoid organic solvents (ethanol/acetone) as they enhance skin absorption of anilines.

    • Medical: Seek evaluation for signs of methemoglobinemia (cyanosis/blue lips).

  • Eye Contact:

    • Irrigate: Use an eyewash station for a full 15 minutes . Hold eyelids open.

    • Urgency: Transport to an ophthalmologist immediately. Imidazole burns can be deceptive, causing delayed deep-tissue damage.

  • Spill Cleanup:

    • Isolate: Evacuate the immediate area.

    • Neutralize: Cover spill with a weak acid absorbent (e.g., citric acid mixed with sand) or a commercial "Base Neutralizer."

    • Collect: Scoop into a hazardous waste bag. Do not create dust.[1][2][3][4][5]

Disposal & Waste Management

Waste StreamClassificationProtocol
Solid Waste Hazardous Organic Solid Double-bag in heavy-duty polyethylene. Label as "Toxic Solid - Amine/Imidazole."
Liquid Waste Basic Organic Waste Segregate from acidic waste streams to prevent exothermic neutralization. Do not mix with oxidizers (e.g., Nitric Acid) – risk of violent reaction.
Contaminated Sharps Bio/Chem Hazard Dispose of needles/syringes in a rigid sharps container immediately. Do not recap.

Visual Workflow: Safe Handling Logic

SafeHandling Start Start: Chemical Request RiskAssess Risk Assessment: Is Fume Hood Available? Start->RiskAssess Stop STOP: Do Not Proceed. Acquire Engineering Controls. RiskAssess->Stop No PPE Don PPE: Double Nitrile Gloves Goggles + Face Shield Tyvek Lab Coat RiskAssess->PPE Yes Weighing Weighing Protocol: Inside Hood + Anti-Static Use Disposable Spatula PPE->Weighing SpillCheck Did a Spill Occur? Weighing->SpillCheck Cleanup Neutralize with Weak Acid (Citric/Acetic) Dispose as Haz Waste SpillCheck->Cleanup Yes Reaction Reaction Setup: Inert Atmosphere (Ar/N2) Slow Solvent Addition SpillCheck->Reaction No Disposal Disposal: Segregated Basic Organic Waste Cleanup->Disposal Reaction->Disposal

Figure 1: Decision logic for the safe handling of this compound, emphasizing the "Stop" condition if engineering controls are absent.

References

  • PubChem. 2-(2-methyl-1H-imidazol-1-yl)aniline Compound Summary. National Library of Medicine. Accessed October 26, 2025. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aniline. Accessed October 26, 2025. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline
Reactant of Route 2
2-((2-Methyl-1H-imidazol-1-yl)methyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.